molecular formula C6H13NO5 B035436 Galactostatin CAS No. 107537-94-0

Galactostatin

Cat. No.: B035436
CAS No.: 107537-94-0
M. Wt: 179.17 g/mol
InChI Key: BGMYHTUCJVZIRP-SVZMEOIVSA-N
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Description

Galactostatin is a potent and specific inhibitor of α-galactosidase, a key lysosomal enzyme involved in the degradation of glycolipids. This iminosugar analog acts as a transition-state mimic, competitively and reversibly binding to the active site of the enzyme, thereby blocking its hydrolytic activity. Its primary research value lies in the study of lysosomal storage disorders, particularly Fabry disease, where it is used to model enzyme deficiency and investigate underlying pathophysiological mechanisms. Furthermore, this compound serves as an essential pharmacological tool for probing glycosidase function in carbohydrate metabolism, glycobiology, and the biosynthesis of complex carbohydrates. Researchers utilize this compound in cell-based assays and in vitro enzymatic studies to elucidate the roles of α-galactosidase in cellular processes and to evaluate potential therapeutic strategies for metabolic diseases.

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYHTUCJVZIRP-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(N1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50920542
Record name 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107537-94-0
Record name 5-Amino-5-deoxygalactopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50920542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Origin of Galactostatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, biological activity, and experimental protocols related to Galactostatin, a potent β-galactosidase inhibitor. This compound, identified from the fermentation broth of Streptomyces lydicus, serves as a significant molecule in the study of glycosidase inhibition and has potential applications in various research and therapeutic areas. This document details the fermentation and purification processes, quantitative inhibitory data, and the mechanism of action of this compound. Furthermore, it includes detailed experimental workflows and diagrams to facilitate the replication and further investigation of this compound.

Discovery and Origin

This compound, a novel β-galactosidase inhibitor, was first reported in 1987 by Miyake and Ebata.[1] It was discovered as a product of the actinomycete Streptomyces lydicus strain PA-5726, which was isolated from a soil sample. The discovery was the result of a screening program designed to identify new β-galactosidase inhibitors from microbial sources. The structure of this compound was later determined to be 5-amino-5-deoxygalactopyranose, a galactose analog where the ring oxygen is replaced by a nitrogen atom.

The producing organism, Streptomyces lydicus, is a gram-positive bacterium known for its ability to produce various secondary metabolites with diverse biological activities. The initial yield of this compound from the fermentation broth was relatively low, but through optimization of the culture medium, a 20- to 25-fold increase in production was achieved, reaching concentrations of 900–1,100 µg/mL.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against β-galactosidases from various sources. The inhibition has been characterized as competitive, meaning this compound binds to the active site of the enzyme, competing with the natural substrate. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). For competitive inhibitors, the Ki is always lower than the IC50 value and can be calculated using the Cheng-Prusoff equation if the substrate concentration ([S]) and the Michaelis-Menten constant (Km) of the enzyme are known (Ki = IC50 / (1 + [S]/Km)).

The following table summarizes the IC50 values of this compound against β-galactosidases from different organisms.

Enzyme SourceIC50 (µg/mL)IC50 (µM)
Aspergillus oryzae0.080.45
Escherichia coli0.120.67
Bovine Liver0.150.84
Snail0.201.12
Jack Bean> 100> 558
Almond> 100> 558

Data sourced from Miyake and Ebata, 1988.

Experimental Protocols

Fermentation of Streptomyces lydicus for this compound Production

This protocol describes the optimized conditions for the production of this compound in a laboratory setting.

3.1.1. Culture Medium

The optimized fermentation medium consists of the following components per liter of distilled water:

ComponentConcentration (g/L)
Glycerin40.0
Meat Extract15.0
Polypeptone15.0
KH₂PO₄0.5
MgSO₄·7H₂O0.5
FeSO₄·7H₂O0.01
ZnSO₄·7H₂O0.001
MnCl₂·4H₂O0.001

The initial pH of the medium is adjusted to 7.2 before sterilization.

3.1.2. Fermentation Conditions

  • Inoculation: Inoculate the sterile fermentation medium with a seed culture of Streptomyces lydicus PA-5726.

  • Incubation: Incubate the culture in a 500-mL Erlenmeyer flask containing 80 mL of medium.

  • Temperature: Maintain the incubation temperature at 28°C.

  • Agitation: Agitate the flasks on a rotary shaker at an appropriate speed to ensure adequate aeration.

  • Fermentation Time: The fermentation is typically carried out for a period of 4 to 6 days. The production of this compound can be monitored over time by assaying the β-galactosidase inhibitory activity of the culture broth.

Workflow for this compound Fermentation

Fermentation_Workflow cluster_preparation Medium Preparation cluster_fermentation Fermentation cluster_harvest Harvesting Media_Components Glycerin, Meat Extract, Polypeptone, Minerals Adjust_pH Adjust pH to 7.2 Media_Components->Adjust_pH Sterilize Sterilize Medium Adjust_pH->Sterilize Inoculation Inoculate with S. lydicus Sterilize->Inoculation Incubation Incubate at 28°C with shaking Inoculation->Incubation Monitoring Monitor Production Incubation->Monitoring Harvest Harvest Culture Broth Incubation->Harvest Monitoring->Harvest

Caption: Workflow for the production of this compound via fermentation of S. lydicus.

Purification of this compound

This protocol outlines the multi-step process for isolating and purifying this compound from the fermentation broth.

  • Harvesting and Clarification: Centrifuge the fermentation broth to remove the mycelia. The supernatant contains the crude this compound.

  • Cation Exchange Chromatography (Initial Capture):

    • Apply the clarified supernatant to a column packed with a strong cation exchange resin (e.g., Dowex 50W X8, H⁺ form).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute this compound with a solution of 0.5 N NH₄OH.

  • Concentration and Decolorization:

    • Concentrate the active fractions from the previous step under reduced pressure.

    • Treat the concentrated solution with activated carbon to decolorize it.

  • Anion Exchange Chromatography (Polishing):

    • Apply the decolorized and concentrated solution to a column packed with a strong anion exchange resin (e.g., Dowex 1 X2, OH⁻ form).

    • Elute the column with deionized water. This compound will be in the flow-through and early wash fractions.

  • Crystallization:

    • Concentrate the active fractions containing purified this compound.

    • Add ethanol to the concentrated solution to induce crystallization.

    • Collect the crystals by filtration and dry under vacuum.

Workflow for this compound Purification

Purification_Workflow start Fermentation Broth clarification Centrifugation (Remove Mycelia) start->clarification cation_exchange Cation Exchange (Dowex 50W) clarification->cation_exchange elution1 Elution with NH4OH cation_exchange->elution1 concentration1 Concentration & Decolorization elution1->concentration1 anion_exchange Anion Exchange (Dowex 1) concentration1->anion_exchange elution2 Elution with Water anion_exchange->elution2 concentration2 Concentration elution2->concentration2 crystallization Crystallization with Ethanol concentration2->crystallization final_product Pure this compound crystallization->final_product

Caption: Multi-step workflow for the purification of this compound.

β-Galactosidase Inhibition Assay

This protocol describes a standard colorimetric assay to determine the inhibitory activity of this compound using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.

3.3.1. Reagents

  • Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • β-galactosidase solution (e.g., from Aspergillus oryzae or E. coli)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (e.g., 2.5 mM in phosphate buffer)

  • This compound solutions of varying concentrations

  • Stop Solution (e.g., 1 M Na₂CO₃)

3.3.2. Assay Procedure

  • Reaction Setup: In a microplate or microcentrifuge tubes, prepare the following reaction mixtures:

    • Control: Phosphate buffer, β-galactosidase solution.

    • Test: Phosphate buffer, β-galactosidase solution, and this compound solution.

  • Pre-incubation: Pre-incubate the mixtures at a constant temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the ONPG solution to each reaction mixture to start the enzymatic reaction.

  • Incubation: Incubate the reactions at the same constant temperature for a defined period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding the Stop Solution. The addition of a high pH solution like sodium carbonate also enhances the yellow color of the o-nitrophenol product.

  • Measurement: Measure the absorbance of the resulting yellow color at 420 nm using a spectrophotometer or microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of this compound compared to the control reaction. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for β-Galactosidase Inhibition Assay

Inhibition_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement Mix_Components Mix Buffer, Enzyme, and Inhibitor (this compound) Pre_Incubate Pre-incubate at 37°C Mix_Components->Pre_Incubate Add_Substrate Add ONPG Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance at 420 nm Stop_Reaction->Measure_Absorbance Data_Analysis Data_Analysis Measure_Absorbance->Data_Analysis Calculate % Inhibition and IC50

Caption: Workflow for determining the inhibitory activity of this compound.

Mechanism of Action: Competitive Inhibition

This compound acts as a competitive inhibitor of β-galactosidase. Its structure is very similar to that of the natural substrate, galactose. This structural mimicry allows this compound to bind to the active site of the enzyme. However, unlike the natural substrate, this compound cannot be cleaved by the enzyme. By occupying the active site, this compound prevents the binding of the natural substrate, thereby inhibiting the enzyme's catalytic activity. This mode of inhibition can be overcome by increasing the concentration of the substrate.

Diagram of Competitive Inhibition by this compound

Competitive_Inhibition cluster_enzyme β-Galactosidase Enzyme Enzyme (Active Site) Product Products (Glucose + Galactose) Enzyme->Product Catalyzes Reaction No_Reaction No Reaction Enzyme->No_Reaction Substrate Substrate (Lactose) Substrate->Enzyme Binds to Active Site Inhibitor Inhibitor (this compound) Inhibitor->Enzyme Competes for Active Site

Caption: Competitive inhibition of β-galactosidase by this compound.

Conclusion

This compound, a natural product from Streptomyces lydicus, is a potent and specific competitive inhibitor of β-galactosidase. This guide has provided a detailed account of its discovery, origin, and inhibitory properties. The experimental protocols for fermentation, purification, and activity assessment are presented to aid researchers in the further study and potential application of this valuable biochemical tool. The well-defined mechanism of action and the availability of production and purification methods make this compound an excellent model compound for studies on glycosidase inhibition and for the development of new therapeutic agents.

References

Galactostatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin, a potent inhibitor of β-galactosidase, is a pivotal molecule in glycobiology research and a potential therapeutic agent. This piperidine alkaloid, structurally analogous to galactose, offers a powerful tool for studying the role of β-galactosidase in various biological processes and for the development of drugs targeting lysosomal storage disorders. This guide provides a comprehensive overview of this compound's chemical structure, properties, biological activity, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as 5-Amino-5-deoxy-D-galactopyranose, is a member of the piperidine class of compounds. Its chemical identity is well-defined by various nomenclature and registry systems.

Table 1: Chemical Identifiers for this compound [1]

IdentifierValue
IUPAC Name (3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol
SMILES C([C@@H]1--INVALID-LINK--O)O)O">C@@HO)O
InChI InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1
InChIKey BGMYHTUCJVZIRP-SVZMEOIVSA-N
CAS Number 107537-94-0

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C6H13NO5[1]
Molecular Weight 179.17 g/mol [1]
Melting Point Not explicitly available in search results.
Solubility Soluble in water.[2][3]
pKa Not explicitly available in search results.

Biological Activity and Mechanism of Action

This compound is a well-characterized competitive inhibitor of β-galactosidase.[4] This enzyme plays a crucial role in the hydrolysis of terminal β-D-galactose residues from various glycoconjugates.

Mechanism of Action:

As a structural mimic of the natural substrate, galactose, this compound binds to the active site of β-galactosidase.[5] This binding prevents the enzyme from hydrolyzing its natural substrates, thereby inhibiting its activity. The competitive nature of this inhibition means that increasing the substrate concentration can overcome the inhibitory effect of this compound.

The mechanism of β-galactosidase catalysis involves a two-step process: galactosylation and degalactosylation, proceeding through an oxocarbenium ion-like transition state.[6] this compound's structure allows it to bind tightly to the active site, mimicking this transition state and effectively blocking the catalytic cycle.

Inhibitory Potency:

Table 3: Biological Activity of this compound

Target EnzymeInhibition TypeKi / IC50Source
β-GalactosidaseCompetitiveData not available in search results.[4]

Signaling Pathways and Biological Context

The primary biological role of β-galactosidase is in the lysosomal degradation of glycosphingolipids, glycoproteins, and glycosaminoglycans. Inhibition of this enzyme by this compound can therefore have significant effects on cellular processes involving these molecules. One of the most well-studied pathways involving β-galactosidase is the catabolism of GM1 ganglioside.

GM1_Catabolism_Inhibition Inhibition of GM1 Ganglioside Catabolism by this compound cluster_lysosome Lysosomal Degradation GM1 GM1 Ganglioside GA1 GA1 Asialoganglioside GM1->GA1 - Galactose Lactosylceramide Lactosylceramide GA1->Lactosylceramide - GalNAc Lactose Lactose Galactose Galactose b_Galactosidase β-Galactosidase This compound This compound This compound->b_Galactosidase Lysosome Lysosome Glucosylceramide Glucosylceramide Lactosylceramide->Glucosylceramide - Galactose Ceramide Ceramide Glucosylceramide->Ceramide - Glucose

Caption: Inhibition of GM1 ganglioside catabolism by this compound.

Experimental Protocols

Synthesis of (+)-Galactostatin

The total synthesis of (+)-Galactostatin has been reported in the literature, often involving multiple stereoselective steps. While the full detailed protocols are typically found within the full text of publications, a general workflow can be outlined.[7][8][9]

Synthesis_Workflow General Workflow for the Synthesis of (+)-Galactostatin Start Chiral Starting Material (e.g., L-Quebrachitol) Step1 Stereoselective Functional Group Transformations Start->Step1 Step2 Introduction of Azido Group Step1->Step2 Step3 Regioselective Ring Cleavage (e.g., Baeyer-Villiger oxidation) Step2->Step3 Step4 Cyclization to form Piperidine Ring Step3->Step4 Step5 Reduction of Azide and Deprotection Step4->Step5 End (+)-Galactostatin Step5->End

Caption: General workflow for the synthesis of (+)-Galactostatin.

A detailed, step-by-step protocol would require access to the full experimental sections of relevant publications.[7][8]

β-Galactosidase Inhibition Assay using ONPG

This protocol describes a method to determine the inhibitory activity of this compound on β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • β-Galactosidase enzyme solution

  • This compound stock solution (in appropriate buffer)

  • ONPG solution (e.g., 4 mg/mL in phosphate buffer)[10]

  • Phosphate buffer (e.g., 0.1 M, pH 7.3)[11]

  • Stop solution (e.g., 1 M Sodium Carbonate)[11]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • Prepare a working solution of β-galactosidase in cold phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • This compound dilution (or buffer for control)

      • β-galactosidase solution

    • Mix gently and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction:

    • To each well, add the ONPG solution to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction (e.g., 15-60 minutes).

  • Stop Reaction:

    • Add the stop solution to each well to terminate the reaction. The stop solution will also enhance the yellow color of the o-nitrophenol product.

  • Measure Absorbance:

    • Read the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound) and analyze the data using a Lineweaver-Burk or Dixon plot.

Inhibition_Assay_Workflow Workflow for β-Galactosidase Inhibition Assay Start Prepare Reagents (Enzyme, Inhibitor, Substrate) Step1 Set up Assay Plate (Buffer, Inhibitor, Enzyme) Start->Step1 Step2 Pre-incubate at 37°C Step1->Step2 Step3 Initiate Reaction with ONPG Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop Reaction (e.g., Na2CO3) Step4->Step5 Step6 Measure Absorbance at 420 nm Step5->Step6 End Calculate % Inhibition, IC50, Ki Step6->End

Caption: Workflow for β-galactosidase inhibition assay.

Conclusion

This compound remains a vital tool for researchers in glycobiology and drug discovery. Its potent and specific inhibition of β-galactosidase allows for the detailed study of this enzyme's function in health and disease. The information and protocols provided in this guide serve as a foundational resource for scientists working with this important compound. Further research to fully elucidate its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into clinical applications.

References

The Biological Activity of Galactostatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin, a natural product isolated from Streptomyces lydicus, is recognized for its inhibitory activity against β-galactosidase.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory effects, and relevant experimental protocols. Due to the limited publicly available quantitative data for this compound, this guide also presents generalized experimental procedures that can be adapted for its detailed characterization.

Mechanism of Action

This compound functions as a competitive inhibitor of β-galactosidase.[2] Competitive inhibition occurs when an inhibitor molecule, structurally similar to the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding.[2][3] This type of inhibition can typically be overcome by increasing the substrate concentration.[3] The inhibitory effect of this compound is attributed to its structural resemblance to the natural substrate of β-galactosidase, galactose.

Quantitative Data on Inhibitory Activity

Despite its identification as a β-galactosidase inhibitor, specific quantitative data such as inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against a wide range of enzymes are not extensively documented in publicly available literature. To facilitate further research and characterization of this compound, a standardized table for recording such data is provided below. Researchers are encouraged to populate this table with their experimental findings.

Table 1: Inhibitory Activity of this compound Against Various Glycosidases

Enzyme TargetEnzyme SourceSubstrateInhibition TypeKiIC50Reference
β-GalactosidaseE. coliONPGCompetitiveData not availableData not available
β-GalactosidaseBovine LiverONPGCompetitiveData not availableData not available
β-GalactosidaseAspergillus oryzaeONPGCompetitiveData not availableData not available
α-GalactosidaseHuman Lysosomal4-MUGData not availableData not availableData not available
α-GlucosidaseSaccharomyces cerevisiaepNPGData not availableData not availableData not available
α-AmylaseHuman SalivaStarchData not availableData not availableData not available

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; ONPG: o-nitrophenyl-β-D-galactopyranoside; 4-MUG: 4-Methylumbelliferyl α-D-galactopyranoside; pNPG: p-nitrophenyl-α-D-glucopyranoside.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the biological activity of inhibitors like this compound. The following sections provide standardized methodologies for key experiments.

Protocol 1: Determination of Ki for Competitive Inhibition of β-Galactosidase

This protocol outlines the steps to determine the inhibitory constant (Ki) of this compound for β-galactosidase using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.

Materials:

  • β-Galactosidase (e.g., from E. coli, bovine liver, or Aspergillus oryzae)

  • This compound

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.3)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Stop solution (e.g., 1 M sodium carbonate)

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ONPG in phosphate buffer.

    • Prepare a series of dilutions of this compound in phosphate buffer.

  • Set up the Assay Plate:

    • In a 96-well plate, set up reactions with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound). Include control wells with no inhibitor.

    • Each reaction well should contain:

      • Phosphate buffer

      • A fixed concentration of β-galactosidase

      • Varying concentrations of ONPG

      • Varying concentrations of this compound

  • Initiate and Monitor the Reaction:

    • Pre-incubate the enzyme, buffer, and inhibitor at the desired temperature (e.g., 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the ONPG solution.

    • Measure the absorbance at 420 nm at regular intervals (e.g., every minute) for 10-20 minutes to obtain the initial reaction velocities (V0).

  • Stop the Reaction:

    • After the desired time, stop the reaction by adding the stop solution.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.

    • Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis (1/Vmax).

    • The Ki can be determined from a secondary plot of the apparent Km (Km,app) versus the inhibitor concentration [I]. The slope of this line is Km/Ki. Alternatively, Ki can be calculated directly from the equation: Km,app = Km(1 + [I]/Ki).

Protocol 2: Cellular Uptake Assay for this compound

This protocol describes a general method to assess the uptake of this compound into cultured cells using a fluorometric approach. This requires a fluorescently labeled version of this compound, which may need to be chemically synthesized.

Materials:

  • Cultured cells (e.g., a relevant cell line for the intended research)

  • Fluorescently labeled this compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells under standard culture conditions.

  • Treatment with Fluorescently Labeled this compound:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh culture medium containing various concentrations of fluorescently labeled this compound to the wells.

    • Incubate for different time points to assess the time-dependency of uptake.

  • Termination of Uptake and Cell Lysis:

    • At each time point, remove the medium containing the fluorescent compound and wash the cells several times with ice-cold PBS to remove any unbound compound.

    • Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time (e.g., 15-30 minutes) on ice.

  • Quantification of Cellular Uptake:

    • Measure the fluorescence of the cell lysates in a fluorescence microplate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Normalize the fluorescence intensity to the total protein concentration in each well, which can be determined using a standard protein assay (e.g., BCA assay).

  • Data Analysis:

    • Plot the normalized fluorescence (representing the amount of intracellular this compound) against the concentration of the fluorescently labeled this compound or against time to determine the uptake kinetics.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound have not been extensively characterized, its primary action as a β-galactosidase inhibitor suggests potential downstream effects on cellular processes where β-galactosidase activity is crucial. For instance, inhibition of lysosomal β-galactosidase could lead to the accumulation of its substrates, potentially impacting lysosomal function and cellular homeostasis.

To visualize the logical flow of experiments and the fundamental mechanism of action, the following diagrams are provided.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Combine Enzyme, Inhibitor, and Buffer Enzyme->Mix Substrate Substrate Solution (ONPG) Start Add Substrate (ONPG) Substrate->Start Inhibitor This compound Dilutions Inhibitor->Mix Incubate Pre-incubate at 37°C Mix->Incubate Incubate->Start Measure Measure Absorbance at 420 nm Start->Measure Velocity Calculate Initial Velocity (V₀) Measure->Velocity Plot Generate Lineweaver-Burk Plot Velocity->Plot Ki Determine Ki Plot->Ki

Caption: Workflow for determining the Ki of this compound.

Competitive_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate I Inhibitor (this compound) ES->E - S P Product ES->P k_cat EI->E - I

Caption: Mechanism of competitive inhibition by this compound.

Conclusion

This compound presents a valuable tool for studying the role of β-galactosidase in various biological systems. This guide provides a framework for its characterization, including standardized protocols and a template for data organization. Further research is warranted to elucidate the specific quantitative inhibitory profile of this compound and its broader effects on cellular signaling pathways. The methodologies and diagrams presented herein are intended to support and guide these future investigations.

References

Galactostatin as a Potent Inhibitor of β-Galactosidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactostatin, a naturally derived iminosugar, has emerged as a significant competitive inhibitor of the enzyme β-galactosidase. Its structural resemblance to the natural substrate, galactose, allows it to bind effectively to the enzyme's active site, impeding its catalytic function. This inhibitory action holds considerable promise for therapeutic interventions in lysosomal storage disorders, particularly GM1 gangliosidosis and Morquio B syndrome, which are characterized by deficient β-galactosidase activity. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and quantitative inhibitory data. Furthermore, it details experimental protocols for assessing its inhibitory effects and presents a conceptual framework for its application in cellular models of lysosomal storage diseases.

Introduction

β-Galactosidase is a crucial lysosomal hydrolase responsible for the cleavage of terminal β-linked galactose residues from a variety of glycoconjugates, including gangliosides, glycoproteins, and keratan sulfate.[1][2][3] A deficiency in this enzyme leads to the accumulation of these substrates within lysosomes, resulting in the severe pathophysiology observed in lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome.[1][2][3] The development of small molecule inhibitors that can modulate β-galactosidase activity is therefore of significant interest for both basic research and therapeutic development.

This compound, chemically known as 5-amino-5-deoxygalactopyranose, is a potent competitive inhibitor of β-galactosidase, originally isolated from Streptomyces lydicus.[4] Its structure, featuring a nitrogen atom replacing the endocyclic oxygen of galactose, mimics the transition state of the substrate during enzymatic hydrolysis, leading to tight binding within the active site.[5] This guide will explore the technical aspects of this compound's function as a β-galactosidase inhibitor, providing researchers with the necessary information to utilize this compound in their studies.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol
Chemical Formula C₆H₁₃NO₄
Molecular Weight 163.17 g/mol
CAS Number 107537-94-0
Appearance White to off-white powder
Solubility Soluble in water

Mechanism of Action

This compound functions as a competitive inhibitor of β-galactosidase. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the natural substrate from binding. The structural similarity of this compound to the D-galactose moiety of the natural substrate is the key to its inhibitory activity.

Molecular docking studies of structurally similar molecules with β-galactosidase from Aspergillus oryzae suggest that the inhibitor occupies the substrate-binding region of the enzyme's active site.[6] The interaction is stabilized by a network of hydrogen bonds between the hydroxyl groups of the inhibitor and key amino acid residues within the active site, mimicking the binding of the natural substrate.[6] This reversible binding to the active site increases the apparent Michaelis constant (Km) of the enzyme for its substrate, without affecting the maximum velocity (Vmax) of the reaction. The inhibition can be overcome by increasing the concentration of the substrate.

Mechanism_of_Action E β-Galactosidase (Enzyme) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex E->EI Binds S Substrate (e.g., Lactose) S->ES I This compound (Inhibitor) I->EI ES->E Releases P Products (Glucose + Galactose) ES->P Catalyzes EI->E Releases

Figure 1: Competitive inhibition of β-galactosidase by this compound.

Quantitative Inhibitory Data

Enzyme SourceInhibitorIC50KiInhibition TypeReference
Aspergillus oryzaeGalactose-25 mMCompetitive[7]
Kluyveromyces lactisGalactose-42 mMCompetitive[7]
Bovine LiverGalactonoamidinesPicomolar range--[8]

Note: Data for this compound is limited in publicly available literature. The provided data for galactose, a structurally similar product inhibitor, and other potent inhibitors offers a comparative context.

Experimental Protocols

In Vitro β-Galactosidase Inhibition Assay using ONPG

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on β-galactosidase activity using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The enzyme cleaves ONPG to produce o-nitrophenol, which has a yellow color and can be quantified spectrophotometrically at 420 nm.

Materials:

  • β-Galactosidase (e.g., from Aspergillus oryzae or bovine liver)

  • This compound

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.3)

  • Stop Solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration will depend on the specific activity of the enzyme preparation.

    • Prepare a stock solution of this compound in water or an appropriate buffer. Create a dilution series to test a range of inhibitor concentrations.

    • Prepare a stock solution of ONPG (e.g., 4 mg/mL) in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate Buffer

      • This compound solution at various concentrations (or buffer for the no-inhibitor control).

      • β-Galactosidase solution.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the ONPG solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction:

    • Add the stop solution to each well to terminate the reaction. The high pH of the stop solution denatures the enzyme.

  • Measure Absorbance:

    • Read the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • To determine the Ki and the type of inhibition, perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.[7]

Experimental_Workflow_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare β-Galactosidase Solution setup Set up 96-well plate: Buffer + this compound + Enzyme prep_enzyme->setup prep_inhibitor Prepare this compound Dilutions prep_inhibitor->setup prep_substrate Prepare ONPG Solution start_reaction Add ONPG to initiate reaction prep_substrate->start_reaction preincubate Pre-incubate at 37°C setup->preincubate preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_absorbance Measure Absorbance at 420 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot Inhibition vs. [this compound] calc_inhibition->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 determine_ki Determine Ki and Inhibition Type (Lineweaver-Burk/Dixon Plot) plot_data->determine_ki

Figure 2: Workflow for in vitro β-galactosidase inhibition assay.
Cellular Assay for Lysosomal β-Galactosidase Activity in Fibroblasts

This protocol outlines a method to assess the effect of this compound on lysosomal β-galactosidase activity in cultured human fibroblasts, which can be derived from patients with GM1 gangliosidosis or healthy controls.

Materials:

  • Cultured human fibroblasts

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer (e.g., containing a non-ionic detergent)

  • 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG), a fluorogenic substrate

  • Stop solution (e.g., glycine-carbonate buffer, pH 10.7)

  • Fluorometer

Procedure:

  • Cell Culture and Treatment:

    • Culture fibroblasts in appropriate medium until they reach a desired confluency.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell extract.

  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate using a standard method (e.g., BCA or Bradford assay) for normalization of enzyme activity.

  • Enzyme Assay:

    • In a black 96-well plate, add the following to each well:

      • Cell lysate (normalized for protein concentration).

      • Assay buffer (e.g., citrate-phosphate buffer, pH 4.3 for lysosomal β-galactosidase).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the 4-MUG substrate solution.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction:

    • Add the stop solution to each well.

  • Measure Fluorescence:

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).

  • Data Analysis:

    • Calculate the specific enzyme activity (e.g., in nmol/h/mg protein).

    • Compare the enzyme activity in this compound-treated cells to the untreated control to determine the extent of inhibition.

Application in Disease Models: GM1 Gangliosidosis

GM1 gangliosidosis is a lysosomal storage disorder caused by a deficiency of β-galactosidase, leading to the accumulation of GM1 ganglioside, primarily in the central nervous system.[1][2][3] this compound can be utilized as a tool to create a pharmacological model of GM1 gangliosidosis in wild-type cells or to further inhibit residual enzyme activity in patient-derived cells.

GM1_Gangliosidosis_Pathway GM1 GM1 Ganglioside bGal β-Galactosidase GM1->bGal Substrate for Accumulation Lysosomal Accumulation of GM1 Ganglioside bGal->Accumulation Deficiency leads to This compound This compound This compound->bGal Inhibits Dysfunction Cellular Dysfunction & Neurodegeneration Accumulation->Dysfunction

Figure 3: Simplified pathway of GM1 gangliosidosis and the inhibitory role of this compound.

An experimental workflow to study the effects of β-galactosidase inhibition in a cellular model could involve treating cultured neuronal cells with this compound and then assessing various cellular parameters.

Experimental_Workflow_Cellular_Model start Culture Neuronal Cells treat Treat with this compound (and vehicle control) start->treat lyse Cell Lysis treat->lyse assess_accumulation Assess GM1 Ganglioside Accumulation (e.g., by HPLC or Immunofluorescence) treat->assess_accumulation assess_lysosomal Analyze Lysosomal Morphology and Function (e.g., LysoTracker staining) treat->assess_lysosomal assess_apoptosis Evaluate Apoptosis Markers (e.g., Caspase-3 activity) treat->assess_apoptosis measure_activity Measure β-Galactosidase Activity lyse->measure_activity end Data Analysis and Interpretation measure_activity->end assess_accumulation->end assess_lysosomal->end assess_apoptosis->end

Figure 4: Experimental workflow for studying the effects of this compound in a neuronal cell model.

Conclusion

This compound is a valuable tool for researchers studying β-galactosidase and its role in health and disease. Its potent and competitive inhibitory activity makes it an ideal compound for creating cellular and in vitro models of β-galactosidase deficiency. While further research is needed to fully elucidate its therapeutic potential, particularly in the context of pharmacological chaperone therapy, this compound remains a cornerstone for investigating the pathobiology of lysosomal storage diseases and for the screening and development of novel therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate the use of this compound in the scientific community.

References

Galactostatin as a Research Tool in Lysosomal Storage Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lysosomal Storage Diseases and the Role of Galactostatin

Lysosomal storage diseases (LSDs) are a group of over 50 rare inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes of cells. This accumulation is due to a deficiency in the activity of specific lysosomal enzymes. The buildup of these substrates leads to cellular dysfunction and a wide range of clinical manifestations, often with progressive and severe symptoms affecting multiple organ systems, including the central nervous system.

Two prominent examples of LSDs involving deficiencies in galactose-metabolizing enzymes are:

  • GM1 Gangliosidosis: Caused by a deficiency of the lysosomal enzyme β-galactosidase (GLB1), leading to the accumulation of GM1 ganglioside, primarily in the brain.

  • Krabbe Disease (Globoid Cell Leukodystrophy): Results from a deficiency of the enzyme galactocerebrosidase (GALC), causing a buildup of the cytotoxic lipid psychosine, which leads to widespread demyelination in the nervous system.

This compound, a potent inhibitor of the enzyme β-galactosidase, serves as a valuable chemical tool for researchers studying the pathophysiology of these and other related LSDs. By inhibiting β-galactosidase activity, this compound can be used to mimic the biochemical defects of certain LSDs in cellular and animal models, aiding in the elucidation of disease mechanisms and the evaluation of potential therapeutic strategies.

Mechanism of Action of this compound

This compound is an analogue of galactose and acts as a competitive inhibitor of β-galactosidase. It binds to the active site of the enzyme, preventing the binding and subsequent hydrolysis of its natural substrates. This inhibition leads to the intracellular accumulation of β-galactosidase substrates, thereby replicating a key pathological feature of diseases like GM1 gangliosidosis.

Beyond its role as a direct enzyme inhibitor, there is growing interest in the potential for some small molecule inhibitors to act as pharmacological chaperones . In certain cases, a competitive inhibitor can bind to a misfolded mutant enzyme in the endoplasmic reticulum, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can exert some residual catalytic activity. While the potential for this compound to act as a pharmacological chaperone is an area of active investigation, this dual functionality is a key consideration in its application in LSD research.

Quantitative Data: Inhibitory Activity of this compound

For context, the following table provides examples of inhibitory constants for other known β-galactosidase inhibitors.

InhibitorEnzyme SourceSubstrateKi ValueIC50 Value
Galactose Aspergillus oryzae β-galactosidaseoNPG25 mM-
1-deoxygalactonojirimycin (DGJ) Human α-galactosidase A4-MU-α-Gal-0.04 µM
N-octyl-4-epi-β-valienamine (NOEV) Human β-galactosidase4-MU-β-Gal--

This table is for illustrative purposes. Ki and IC50 values are highly dependent on the specific enzyme, substrate, and assay conditions.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in common experimental models for lysosomal storage disease research.

In Vitro Enzyme Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against β-galactosidase in a cell-free system.

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Lysosomal β-Galactosidase Reaction Incubate Enzyme, Substrate, and this compound Enzyme->Reaction Substrate Fluorogenic Substrate (e.g., 4-MUG) Substrate->Reaction Inhibitor This compound Stock Solution Inhibitor->Reaction Measurement Measure Fluorescence (Excitation: 365 nm, Emission: 445 nm) Reaction->Measurement Analysis Calculate % Inhibition and Determine IC50 Measurement->Analysis

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

Materials:

  • Purified human lysosomal β-galactosidase

  • Fluorogenic substrate: 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG)

  • This compound

  • Assay buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 4.5

  • Stop solution: 0.5 M sodium carbonate, pH 10.7

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include wells with buffer only (no inhibitor control) and wells with a known inhibitor (positive control).

  • Add 20 µL of purified β-galactosidase solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the 4-MUG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measure the fluorescence of the product, 4-methylumbelliferone, using a microplate reader with excitation at ~365 nm and emission at ~445 nm.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

Cellular Model of GM1 Gangliosidosis: Fibroblast Assay

This protocol details the use of this compound to induce a GM1 gangliosidosis-like phenotype in cultured human fibroblasts and to assess its potential as a pharmacological chaperone.

Workflow for Fibroblast-Based Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cells Culture Human Fibroblasts (Patient-derived or WT) Treatment Incubate Cells with Varying Concentrations of this compound Cells->Treatment Lysate Prepare Cell Lysates Treatment->Lysate StorageAssay Assess Lysosomal Storage (e.g., Lysotracker Staining) Treatment->StorageAssay EnzymeAssay Measure Residual β-Galactosidase Activity Lysate->EnzymeAssay G cluster_model Animal Model cluster_treatment Treatment cluster_endpoints Endpoint Analysis Mice Twitcher Mice and Wild-Type Littermates Treatment Administer this compound (e.g., via osmotic pump or injection) Mice->Treatment Behavior Monitor Clinical Signs and Motor Function Treatment->Behavior Tissues Collect Tissues (Brain, Spinal Cord, Sciatic Nerve) Treatment->Tissues Biochem Measure Psychosine Levels and GALC Activity Tissues->Biochem Histo Histopathological Analysis (Demyelination, Gliosis) Tissues->Histo G This compound This compound bGal β-Galactosidase This compound->bGal Inhibits Substrate Substrate Accumulation (e.g., GM1 Ganglioside) bGal->Substrate Leads to Dysfunction Lysosomal Dysfunction Substrate->Dysfunction Pathology Cellular Pathology (e.g., Apoptosis, Inflammation) Dysfunction->Pathology

Galactostatin's Dance with Glycosidases: An In-depth Technical Guide to its Enzymatic Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactostatin, a potent inhibitor of several glycosidases, has garnered significant attention in the scientific community for its therapeutic potential, particularly as a pharmacological chaperone in lysosomal storage disorders such as Fabry disease. This technical guide provides a comprehensive overview of the enzymatic inhibition kinetics of this compound, offering a detailed exploration of its mechanism of action, quantitative inhibition data, and the experimental protocols required for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of glycosidase inhibitors and the development of novel therapeutic strategies.

Introduction to this compound

This compound, a piperidine alkaloid, is a structural analog of galactose. This structural mimicry allows it to bind to the active sites of various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Its primary mode of action is competitive inhibition, where it competes with the natural substrate for binding to the enzyme's active site. Beyond its role as a classical enzyme inhibitor, this compound and its derivatives, such as 1-deoxygalactonojirimycin (DGJ), have emerged as promising pharmacological chaperones (PCs). In this capacity, they can stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum (ER) to the lysosome, thereby restoring partial enzyme activity in certain genetic disorders.

Quantitative Inhibition Data

The inhibitory potency of this compound is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a higher affinity and more potent inhibition. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While IC50 is a commonly used metric, it is dependent on the substrate concentration, whereas Ki is an intrinsic property of the inhibitor.

The following tables summarize the known Ki and IC50 values for this compound and the related compound galactose against various β-galactosidases. It is important to note that specific data for this compound across a wide range of glycosidases is not always readily available in a consolidated format. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Inhibition Constants (Ki) for Galactose against β-Galactosidases

Enzyme SourceSubstrateInhibition TypeKi (mM)
Aspergillus nigerLactoseCompetitive0.76
Kluyveromyces lactisLactoseCompetitive42
Bifidobacterium breve (β-gal I)ONPGCompetitive15
Bifidobacterium breve (β-gal II)ONPGCompetitive34
Aspergillus oryzaeONPGCompetitive25
Lactobacillus reuteriLactoseCompetitive115
Metagenome-derivedLactoseCompetitive197
Metagenome-derivedLactoseCompetitive238
Bifidobacterium adolescentisLactoseCompetitive116

Data compiled from multiple sources. ONPG: o-nitrophenyl-β-D-galactopyranoside.

Note: While the above table provides context on the inhibition of β-galactosidases by their product, galactose, specific and comprehensive tabular data for this compound's Ki and IC50 values against a wide array of glycosidases is still an area of active research and scattered across literature. Researchers are encouraged to consult primary research articles for specific enzyme-inhibitor pairs of interest.

Experimental Protocol: Determination of Competitive Inhibition Constant (Ki) of this compound against β-Galactosidase

This section outlines a detailed methodology for determining the Ki of this compound for β-galactosidase using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as the substrate.

Materials and Reagents
  • β-Galactosidase (e.g., from Aspergillus oryzae or Escherichia coli)

  • This compound

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibition kinetics of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate (ONPG) Solutions - Inhibitor (this compound) Solutions - Buffer - Stop Solution setup Set up reactions in 96-well plate: - Vary [Substrate] - Vary [Inhibitor] reagents->setup pre_incubate Pre-incubate enzyme with inhibitor setup->pre_incubate initiate Initiate reaction by adding substrate pre_incubate->initiate incubate Incubate at optimal temperature initiate->incubate stop Stop reaction with stop solution incubate->stop measure Measure absorbance at 420 nm stop->measure plot Plot initial velocity vs. [Substrate] measure->plot lineweaver_burk Generate Lineweaver-Burk plot plot->lineweaver_burk calculate_ki Calculate Ki from the plot lineweaver_burk->calculate_ki

Workflow for determining this compound's inhibition kinetics.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of β-galactosidase in phosphate buffer. The final concentration in the assay should result in a linear reaction rate for at least 10 minutes.

    • Prepare a series of ONPG solutions of varying concentrations in phosphate buffer.

    • Prepare a series of this compound solutions of varying concentrations in phosphate buffer.

    • Prepare the stop solution.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for each substrate and inhibitor concentration.

    • Include control wells:

      • No inhibitor control (enzyme + substrate)

      • Blank (buffer + substrate + stop solution, no enzyme)

    • To the appropriate wells, add the phosphate buffer, this compound solution (or buffer for the no-inhibitor control), and enzyme solution.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the ONPG solution to all wells.

    • Incubate the plate at the optimal temperature. The reaction time should be within the linear range of product formation.

  • Reaction Termination and Measurement:

    • Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, inactivating the enzyme and developing the color of the o-nitrophenol product.

    • Measure the absorbance of each well at 420 nm using a microplate reader.

Data Analysis
  • Calculate Initial Velocities (v0):

    • Subtract the absorbance of the blank from the absorbance of each reaction well.

    • Convert the absorbance values to the concentration of o-nitrophenol produced using a standard curve.

    • Calculate the initial reaction velocity (v0) for each substrate and inhibitor concentration (e.g., in µmol/min).

  • Determine the Type of Inhibition:

    • Plot v0 versus substrate concentration ([S]) for each inhibitor concentration. In competitive inhibition, the Vmax will remain the same, while the apparent Km will increase with increasing inhibitor concentration.

  • Calculate Ki using a Lineweaver-Burk Plot:

    • Plot 1/v0 versus 1/[S] for each inhibitor concentration.

    • For competitive inhibition, the lines will intersect on the y-axis (1/Vmax).

    • The slope of each line is Km,app/Vmax.

    • The apparent Km (Km,app) can be calculated from the x-intercept (-1/Km,app).

    • Ki can be determined from the following equation: Km,app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration.

    • Alternatively, a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration can be generated. The x-intercept of this plot will be -Ki.

This compound as a Pharmacological Chaperone

In the context of certain genetic diseases, such as Fabry disease, some mutations in the gene encoding the lysosomal enzyme α-galactosidase A (α-Gal A) lead to the production of a misfolded but potentially functional protein. This misfolded enzyme is recognized by the quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation, preventing it from reaching the lysosome where it is needed to break down its substrate, globotriaosylceramide (Gb3).

This compound and its analogs act as pharmacological chaperones by binding to the active site of the misfolded α-Gal A in the ER. This binding stabilizes the enzyme's conformation, allowing it to pass through the ER's quality control, traverse the Golgi apparatus, and be trafficked to the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates from the enzyme, allowing the now correctly localized α-Gal A to exert its catalytic activity and reduce the accumulation of Gb3.

Cellular Trafficking Pathway of α-Galactosidase A and the Role of this compound

The following diagram illustrates the cellular trafficking of α-galactosidase A and how a pharmacological chaperone like this compound can rescue misfolded mutant forms of the enzyme.

signaling_pathway cluster_cell Cellular Environment cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_lysosome Lysosome (Acidic pH) er_synthesis Synthesis of α-Gal A protein folding_wt Correct Folding (Wild-Type α-Gal A) er_synthesis->folding_wt Wild-Type folding_mutant Misfolding (Mutant α-Gal A) er_synthesis->folding_mutant Mutant erqc ER Quality Control folding_wt->erqc folding_mutant->erqc stabilization Stabilization of Mutant α-Gal A folding_mutant->stabilization binding degradation ER-Associated Degradation (ERAD) erqc->degradation Misfolded protein detected golgi_processing Further Processing and Sorting erqc->golgi_processing Correctly folded protein passes chaperone This compound (Pharmacological Chaperone) chaperone->folding_mutant stabilization->erqc Stabilized mutant passes lysosome_delivery Delivery to Lysosome golgi_processing->lysosome_delivery functional_enzyme Functional α-Gal A lysosome_delivery->functional_enzyme Wild-Type dissociation Chaperone Dissociation lysosome_delivery->dissociation Chaperone-bound Mutant substrate_breakdown Breakdown of Gb3 functional_enzyme->substrate_breakdown dissociation->chaperone released dissociation->functional_enzyme

Pharmacological chaperone mechanism of this compound.

Conclusion

This compound is a versatile molecule that serves as both a potent competitive inhibitor of glycosidases and a pharmacological chaperone with significant therapeutic implications. Understanding its enzymatic inhibition kinetics is crucial for its application in basic research and drug development. The methodologies outlined in this guide provide a framework for the detailed characterization of this compound and similar inhibitor compounds. As research in this field continues, a more comprehensive understanding of the inhibitory profile and chaperone activity of this compound will undoubtedly pave the way for novel therapeutic interventions for a range of diseases.

Unveiling the Antimicrobial Potential of Galactopyranoside Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the antimicrobial activity of galactopyranoside derivatives, with a focus on synthetic modifications of methyl β-d-galactopyranoside (β-MGP). While direct research on the antimicrobial properties of Galactostatin is limited, this document consolidates available data on its structural analogs, offering valuable insights for researchers, scientists, and drug development professionals in the pursuit of novel antimicrobial agents. The information presented herein is based on in vitro studies and computational analyses, highlighting the potential of these carbohydrate-based molecules to combat a range of microbial pathogens.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various synthesized methyl β-d-galactopyranoside (β-MGP) derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary metrics used to quantify this activity are the Zone of Inhibition, Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC).

Antibacterial Activity

The following tables summarize the antibacterial activity of a series of β-MGP derivatives.

Table 1: Zone of Inhibition (mm) of β-MGP Derivatives Against Gram-Positive Bacteria [1]

CompoundBacillus subtilisBacillus cereusStaphylococcus aureus
2 ---
3 18 ± 0.5816 ± 0.5815 ± 0.58
4 13 ± 0.5812 ± 0.5811 ± 0.58
5 ---
6 15 ± 0.5814 ± 0.5813 ± 0.58
7 ---
8 12 ± 0.5811 ± 0.5810 ± 0.58
9 20 ± 0.5818 ± 0.5817 ± 0.58
10 ---
Ciprofloxacin 25 ± 0.5824 ± 0.5822 ± 0.58

'-' indicates no activity observed.

Table 2: Zone of Inhibition (mm) of β-MGP Derivatives Against Gram-Negative Bacteria [1]

CompoundEscherichia coliSalmonella typhiPseudomonas aeruginosa
2 ---
3 14 ± 0.5813 ± 0.5812 ± 0.58
4 10 ± 0.589 ± 0.588 ± 0.58
5 ---
6 12 ± 0.5811 ± 0.5810 ± 0.58
7 ---
8 9 ± 0.588 ± 0.587 ± 0.58
9 16 ± 0.5815 ± 0.5814 ± 0.58
10 ---
Ciprofloxacin 24 ± 0.5823 ± 0.5821 ± 0.58

'-' indicates no activity observed.

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Selected β-MGP Derivatives (mg/L) [1]

CompoundOrganismMICMBC
3 B. subtilis0.258.00
B. cereus0.508.00
S. aureus1.008.00
E. coli2.0016.00
S. typhi4.0016.00
P. aeruginosa8.0016.00
9 B. subtilis0.1258.00
B. cereus0.258.00
S. aureus0.508.00
E. coli1.0016.00
S. typhi2.0016.00
P. aeruginosa4.0016.00
Antifungal Activity

The antifungal potential of these derivatives was also investigated.

Table 4: Antifungal Activity (% inhibition) of β-MGP Derivatives [1]

CompoundAspergillus nigerAspergillus flavus
2 78.81 ± 1.381.97 ± 1.3
3 71.61 ± 1.378.69 ± 1.3
4 72.88 ± 1.385.66 ± 1.3
5 64.83 ± 1.3-
6 71.19 ± 1.384.02 ± 1.3
7 --
8 --
9 --
10 --
Nystatin 95.50 ± 0.592.80 ± 0.5

'-' indicates no significant activity observed.

Experimental Protocols

The following sections detail the methodologies employed in the assessment of the antimicrobial activity of galactopyranoside derivatives.

Disk Diffusion Method

The antibacterial activity of the synthesized compounds was initially screened using the disk diffusion method.[1]

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth at 37°C for 24 hours. The concentration of the bacterial suspension was standardized to 10^6 CFU/mL.

  • Plate Preparation: Mueller-Hinton agar was poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A sterile cotton swab was dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the agar plates.

  • Disk Application: Sterile filter paper discs (6 mm in diameter) were impregnated with a solution of the test compound (typically 500 µ g/disk ) and placed on the surface of the inoculated agar. A standard antibiotic (e.g., Ciprofloxacin at 30 µ g/disk ) was used as a positive control, and a solvent-loaded disk served as a negative control.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Data Collection: The diameter of the zone of inhibition around each disk was measured in millimeters.

Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were determined using the broth microdilution method.[1]

  • Preparation of Test Solutions: Serial twofold dilutions of the test compounds were prepared in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: A standardized bacterial suspension (5 x 10^5 CFU/mL) was added to each well.

  • Controls: A well containing only broth and inoculum served as a positive growth control, while a well with broth only served as a negative control.

  • Incubation: The microtiter plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • MBC Determination: An aliquot (10 µL) from each well showing no visible growth was sub-cultured onto Mueller-Hinton agar plates and incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizing Methodologies and Mechanisms

To better illustrate the processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Antimicrobial Assays cluster_data_analysis Data Analysis prep_culture Bacterial Culture (24h, 37°C) standardize Standardize Inoculum (10^6 CFU/mL) prep_culture->standardize disk_diffusion Disk Diffusion Assay standardize->disk_diffusion broth_microdilution Broth Microdilution Assay standardize->broth_microdilution measure_zone Measure Zone of Inhibition (mm) disk_diffusion->measure_zone determine_mic Determine MIC broth_microdilution->determine_mic determine_mbc Determine MBC determine_mic->determine_mbc

Caption: Experimental workflow for antimicrobial activity testing.

Proposed_Mechanisms cluster_cell_wall Interference with Cell Wall Synthesis cluster_enzyme_inhibition Enzyme Inhibition derivative Galactopyranoside Derivative cell_wall Bacterial Cell Wall derivative->cell_wall disruption Disruption of Peptidoglycan Synthesis cell_wall->disruption lysis Cell Lysis disruption->lysis derivative2 Galactopyranoside Derivative enzyme Bacterial Enzymes (e.g., β-galactosidase, Phosphotransferase System) derivative2->enzyme inhibition Inhibition of Enzyme Activity enzyme->inhibition metabolic_disruption Disruption of Metabolic Pathways inhibition->metabolic_disruption

Caption: Proposed antimicrobial mechanisms of galactopyranoside derivatives.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies suggest that the nature and position of substituent groups on the galactopyranoside scaffold play a crucial role in determining the antimicrobial potency. For instance, the presence of certain acyl groups has been shown to enhance antibacterial activity. Specifically, derivatives with bromobenzoyl and other aliphatic and aromatic substituents have demonstrated significant antimicrobial effects.[1] The lipophilicity and electronic properties of these substituents likely influence the interaction of the molecules with bacterial cell membranes and target enzymes.

Conclusion and Future Directions

The data presented in this guide underscore the potential of galactopyranoside derivatives as a promising class of antimicrobial agents. The observed activity against both Gram-positive and Gram-negative bacteria, as well as fungi, warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms of action, optimizing the chemical structures for enhanced efficacy and reduced toxicity, and evaluating the in vivo performance of the most promising candidates. A deeper understanding of how these molecules interact with microbial targets will be instrumental in the development of novel carbohydrate-based therapeutics to address the growing challenge of antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Galactostatin in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin, a natural product isolated from Streptomyces lydicus, is a potent inhibitor of β-galactosidase.[1] Its structure, an analogue of galactose, allows it to act as a competitive inhibitor for various glycosidases. These application notes provide detailed protocols for utilizing this compound in enzyme assays, particularly focusing on β-galactosidase, to determine its inhibitory activity. The information herein is designed to guide researchers in academic and industrial settings, including those involved in drug development, in characterizing the effects of this compound and similar compounds on enzyme kinetics.

Data Presentation: Inhibitory Activity of this compound

Enzyme TargetInhibitorKnown/Reported IC50Known/Reported KiInhibition TypeSource Organism of Enzyme
β-GalactosidaseThis compoundData not available in cited sourcesData not available in cited sourcesCompetitiveStreptomyces lydicus (source of inhibitor)[1]
β-GalactosidaseGalactose (for comparison)Not specifiedNot specifiedCompetitiveAspergillus oryzae[2]

Experimental Protocols

Two primary types of assays are commonly employed to measure β-galactosidase activity and its inhibition by compounds like this compound: colorimetric assays using ortho-nitrophenyl-β-D-galactopyranoside (ONPG) and fluorometric assays using substrates like 4-methylumbelliferyl-β-D-galactopyranoside (MUG) or fluorescein-di-β-D-galactopyranoside (FDG). Fluorometric assays generally offer higher sensitivity.

Protocol 1: Colorimetric Determination of this compound IC50 for β-Galactosidase using ONPG

This protocol is adapted from standard β-galactosidase assay procedures and is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • β-Galactosidase (from E. coli or other sources)

  • This compound

  • ortho-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Z-Buffer (0.06 M Na2HPO4, 0.04 M NaH2PO4, 0.01 M KCl, 0.001 M MgSO4, pH 7.0)

  • β-Mercaptoethanol (add to Z-buffer to a final concentration of 50 mM just before use)

  • 1 M Sodium Carbonate (Na2CO3) solution (Stop Solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

  • Incubator at 37°C

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in Z-buffer. The concentration range should span several orders of magnitude around the expected IC50 value (e.g., from 1 nM to 100 µM).

  • Prepare Enzyme Solution: Dilute β-galactosidase in Z-buffer to a working concentration. The optimal concentration should be determined empirically to ensure the reaction proceeds in the linear range for the duration of the assay.

  • Prepare Substrate Solution: Dissolve ONPG in Z-buffer to a final concentration of 4 mg/mL.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Test Wells: 50 µL of Z-buffer, 25 µL of this compound dilution, and 25 µL of β-galactosidase solution.

    • Positive Control (No Inhibitor): 75 µL of Z-buffer and 25 µL of β-galactosidase solution.

    • Negative Control (No Enzyme): 100 µL of Z-buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the ONPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C. Monitor the development of a yellow color. The incubation time will depend on the enzyme concentration and can range from 15 minutes to several hours.

  • Stop Reaction: Stop the reaction by adding 100 µL of 1 M Na2CO3 to each well. The sodium carbonate will raise the pH and inactivate the enzyme.

  • Measure Absorbance: Read the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Fluorometric Determination of this compound IC50 for β-Galactosidase using MUG

This protocol offers higher sensitivity compared to the colorimetric assay.

Materials:

  • β-Galactosidase

  • This compound

  • 4-Methylumbelliferyl-β-D-galactopyranoside (MUG)

  • Assay Buffer (e.g., 0.1 M sodium phosphate, pH 7.3)

  • Stop Solution (e.g., 0.2 M glycine-NaOH, pH 10.7)

  • 96-well black microplate (for fluorescence)

  • Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

  • Incubator at 37°C

Procedure:

  • Prepare Solutions: Follow steps 1 and 2 from Protocol 1 to prepare this compound and enzyme solutions in the assay buffer.

  • Prepare Substrate Solution: Dissolve MUG in the assay buffer to a working concentration (e.g., 100 µM). The optimal concentration should be near the Km of the enzyme for MUG if known.

  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Test Wells: 50 µL of assay buffer, 25 µL of this compound dilution, and 25 µL of β-galactosidase solution.

    • Positive Control (No Inhibitor): 75 µL of assay buffer and 25 µL of β-galactosidase solution.

    • Negative Control (No Enzyme): 100 µL of assay buffer.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add 50 µL of the MUG solution to all wells.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The reaction should be stopped within the linear range.

  • Stop Reaction: Add 100 µL of the Stop Solution to each well.

  • Measure Fluorescence: Read the fluorescence of each well using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

  • Data Analysis: Perform data analysis as described in step 10 of Protocol 1, substituting fluorescence readings for absorbance.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions setup Set up Assay Plate: - Test Wells (Enzyme + Inhibitor) - Positive Control (Enzyme only) - Negative Control (Buffer only) prep_inhibitor->setup prep_enzyme Prepare Enzyme Solution prep_enzyme->setup prep_substrate Prepare Substrate (ONPG/MUG) initiate Initiate Reaction (Add Substrate) prep_substrate->initiate preincubate Pre-incubate (10-15 min, 37°C) setup->preincubate preincubate->initiate incubate Incubate (37°C) initiate->incubate stop_reaction Stop Reaction (Add Stop Solution) incubate->stop_reaction measure Measure Signal (Absorbance/Fluorescence) stop_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. [this compound] calculate->plot determine_ic50 Determine IC50 plot->determine_ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling Pathway Context: Lysosomal β-Galactosidase in Cellular Senescence

Lysosomal β-galactosidase plays a significant role in cellular senescence, a state of irreversible cell cycle arrest. Its increased activity at a suboptimal pH of 6.0 is a widely used biomarker for senescent cells, termed senescence-associated β-galactosidase (SA-β-gal).[3][4][5] This increase is primarily due to an overall increase in lysosomal mass and the expression of the GLB1 gene, which encodes for lysosomal β-galactosidase.[3][4] The accumulation of senescent cells contributes to aging and age-related pathologies.

Senescence_Pathway cluster_triggers Senescence Triggers cluster_response Cellular Response cluster_phenotype Senescent Phenotype cluster_inhibitor Experimental Intervention telomere Telomere Shortening p53_p21 p53/p21 Activation telomere->p53_p21 p16_rb p16/Rb Pathway Activation telomere->p16_rb oncogene Oncogenic Stress oncogene->p53_p21 oncogene->p16_rb dna_damage DNA Damage dna_damage->p53_p21 dna_damage->p16_rb cell_cycle_arrest Cell Cycle Arrest p53_p21->cell_cycle_arrest p16_rb->cell_cycle_arrest sasp Senescence-Associated Secretory Phenotype (SASP) cell_cycle_arrest->sasp lysosomal_mass Increased Lysosomal Mass & GLB1 Expression cell_cycle_arrest->lysosomal_mass sa_beta_gal Increased SA-β-gal Activity lysosomal_mass->sa_beta_gal This compound This compound This compound->sa_beta_gal Inhibits

Caption: Role of lysosomal β-galactosidase in cellular senescence.

References

Unlocking Mechanotransduction Research: A Comprehensive List of SEO-Driven, Long-Tail Keywords for GsMTx4 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the role of mechanosensitive ion channels, the spider venom peptide GsMTx4 TFA is a critical pharmacological tool. To facilitate the discovery of relevant information and guide effective content creation, a comprehensive list of SEO-driven, long-tail keywords has been compiled. These keywords are categorized based on five specific researcher intents, from initial exploration to in-depth validation of this widely used inhibitor.

The following table provides a structured overview of long-tail keywords related to GsMTx4 TFA, designed to align with the various stages of the research process.

CategoryLong-tail Keyword
Foundational & Exploratory what is GsMTx4 TFA and how does it work
GsMTx4 TFA mechanism of action on Piezo channels
GsMTx4 TFA as a selective mechanosensitive channel blocker
discovery and origin of GsMTx4 spider venom peptide
GsMTx4 TFA structure and physicochemical properties
pharmacology and toxicology of GsMTx4 TFA in research
GsMTx4 TFA targets in the TRP channel family
understanding the inhibitory cystine knot motif of GsMTx4
GsMTx4 TFA review of literature for neuroscience research
biological activity of GsMTx4 TFA on stretch-activated channels
Methodological & Application GsMTx4 TFA experimental protocol for patch clamp studies
how to use GsMTx4 TFA for in vivo animal studies
GsMTx4 TFA reconstitution and storage instructions
optimal working concentration of GsMTx4 TFA for cell culture
GsMTx4 TFA administration route for mouse models
preparing GsMTx4 TFA stock solution with DMSO
GsMTx4 TFA protocol for calcium imaging experiments
using GsMTx4 TFA in mechanotransduction assays
GsMTx4 TFA application in specific cell types like neurons or cardiomyocytes
electrophysiology recording with GsMTx4 TFA application
Troubleshooting & Optimization GsMTx4 TFA solubility issues and how to resolve them
improving GsMTx4 TFA stability in experimental buffer
potential off-target effects of GsMTx4 TFA on other ion channels
troubleshooting inconsistent results with GsMTx4 TFA experiments
optimizing GsMTx4 TFA concentration to avoid cytotoxicity
GsMTx4 TFA aggregation prevention and detection
minimizing non-specific binding of GsMTx4 TFA in assays
how to account for GsMTx4 TFA batch to batch variability
washout protocol optimization for GsMTx4 TFA in electrophysiology
addressing GsMTx4 TFA delivery challenges in vivo
Validation & Comparative how to validate the inhibitory effect of GsMTx4 TFA on Piezo1
comparing GsMTx4 TFA with other Piezo inhibitors like ruthenium red
GsMTx4 TFA versus Yoda1 for studying Piezo1 function
designing negative control experiments for GsMTx4 TFA studies
methods to confirm GsMTx4 TFA target engagement in cells
selectivity profile of GsMTx4 TFA across different mechanosensitive channels
alternative pharmacological tools to GsMTx4 TFA for mechanobiology
GsMTx4 TFA versus gadolinium as a stretch-activated channel blocker
validating GsMTx4 TFA specificity using genetic knockdown of target channels
comparative analysis of L- and D-enantiomers of GsMTx4

Unlocking Scientific Inquiry: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Gamma-Glu-Abu Research

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the properties and applications of Gamma-Glu-Abu (L-γ-Glutamyl-L-α-aminobutyric Acid), a targeted approach to information retrieval is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to guide content creation and streamline the research process. The keywords are categorized based on five specific researcher intents, from foundational exploration to the validation of findings, providing a roadmap for addressing the key questions at each stage of scientific inquiry.

Gamma-Glu-Abu, a dipeptide with emerging significance, is notably recognized as a potent agonist for the calcium-sensing receptor (CaSR), playing a role in modulating cellular responses.[1] Its formation is linked to the glutathione biosynthesis pathway, where it can be produced as a byproduct.[2] Understanding its synthesis, biological functions, and the methodologies for its study is essential for advancing research in various fields.

The following table provides a curated list of long-tail keywords tailored to the scientific community, facilitating access to precise and relevant information.

CategoryLong-tail Keyword
Foundational & Exploratory Gamma-Glu-Abu synthesis pathway in vitro
Biological function of Gamma-Glu-Abu in cellular signaling
Mechanism of action of Gamma-Glu-Abu on calcium-sensing receptors
Discovery and isolation of Gamma-Glu-Abu from natural sources
Gamma-Glu-Abu as a kokumi substance in food science
Role of Gamma-Glu-Abu in glutathione metabolism
Chemical properties and structure of L-γ-Glutamyl-L-α-aminobutyric Acid
Gamma-Glu-Abu CAS number 16869-42-4 research applications
Natural occurrence of Gamma-Glu-Abu in biological systems
Enzymatic synthesis of Gamma-Glu-Abu using glutamylcysteine synthetase
Methodological & Application HPLC method for Gamma-Glu-Abu quantification in tissue samples
In vitro assay for measuring Gamma-Glu-Abu CaSR agonist activity
Cell-based assays for screening Gamma-Glu-Abu analogs
Animal models for studying the physiological effects of Gamma-Glu-Abu
Protocol for solid-phase synthesis of Gamma-Glu-Abu
Mass spectrometry for the identification of Gamma-Glu-Abu
Fluorescent labeling techniques for Gamma-Glu-Abu detection
Use of HEK-293 cells for validating Gamma-Glu-Abu receptor binding
Methods for assessing the kokumi taste intensity of Gamma-Glu-Abu
Application of Gamma-Glu-Abu in functional food development
Troubleshooting & Optimization Improving the yield of enzymatic Gamma-Glu-Abu synthesis
Challenges in the purification of synthetic Gamma-Glu-Abu
Optimizing HPLC separation of Gamma-Glu-Abu from biological matrices
Overcoming solubility issues of Gamma-Glu-Abu in aqueous solutions
Stabilizing Gamma-Glu-Abu for long-term storage and experimentation
Minimizing off-target effects in Gamma-Glu-Abu cell-based assays
Troubleshooting low signal-to-noise in Gamma-Glu-Abu detection
Refinement of protocols for consistent Gamma-Glu-Abu bioactivity
Addressing matrix effects in LC-MS/MS analysis of Gamma-Glu-Abu
Strategies to enhance the bioavailability of Gamma-Glu-Abu in vivo
Validation & Comparative Comparative analysis of Gamma-Glu-Abu and glutathione on CaSR
Validating the specificity of Gamma-Glu-Abu for the calcium-sensing receptor
Structure-activity relationship of Gamma-Glu-Abu and its derivatives
Comparison of Gamma-Glu-Abu with other known kokumi compounds
Cross-reactivity of Gamma-Glu-Abu with other glutamate receptors
In vivo validation of Gamma-Glu-Abu's effect on hormone secretion
Comparative study of synthetic vs. naturally sourced Gamma-Glu-Abu
Assessing the toxicological profile of Gamma-Glu-Abu compared to monosodium glutamate
Efficacy of Gamma-Glu-Abu versus other CaSR agonists in vitro
Benchmarking Gamma-Glu-Abu detection methods for sensitivity and specificity

References

Application Notes and Protocols for Galactostatin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin is a potent, competitive inhibitor of β-galactosidase, an essential enzyme involved in the hydrolysis of β-galactosides.[1] Its ability to block β-galactosidase activity makes it a valuable tool in various research applications, including the study of lysosomal storage diseases, cellular senescence, and as a control in reporter gene assays utilizing β-galactosidase (lacZ). These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions to ensure reproducible and reliable experimental outcomes.

Physicochemical Properties and Solubility

Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical properties. This information is crucial for accurate weighing and dissolving of the compound.

PropertyValueSource
Molecular Formula C₆H₁₃NO₅[][3]
Molecular Weight 179.17 g/mol [][3]
Appearance White to off-white powder
Solubility Soluble in Water, Methanol, Acetic Acid, Pyridine, Dimethyl Sulfoxide (DMSO)

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound, a commonly used concentration for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

Protocol:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 179.17 g/mol = 1.7917 mg

  • Weighing the this compound:

    • Accurately weigh out approximately 1.8 mg of this compound powder using an analytical balance in a sterile microcentrifuge tube. Record the exact weight.

  • Dissolving the this compound:

    • Add the appropriate volume of DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 1.79 mg of this compound, add 1 mL of DMSO.

    • Vortex the tube until the this compound is completely dissolved.[4] Gentle warming to 37°C may aid in dissolution if necessary.[5]

  • Aliquoting and Storage:

    • Aliquot the 10 mM this compound stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Diagram of the this compound Stock Solution Preparation Workflow:

G cluster_0 Preparation of 10 mM this compound Stock Solution Calculate Mass 1. Calculate Mass (1.79 mg for 1 mL) Weigh this compound 2. Weigh this compound (approx. 1.8 mg) Calculate Mass->Weigh this compound Add DMSO 3. Add DMSO (to final volume of 1 mL) Weigh this compound->Add DMSO Dissolve 4. Vortex to Dissolve Add DMSO->Dissolve Aliquot 5. Aliquot into single-use volumes Dissolve->Aliquot Store 6. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a 10 mM this compound stock solution.

Experimental Protocols

Inhibition of β-Galactosidase Activity Assay

This protocol provides a method to determine the inhibitory effect of this compound on β-galactosidase activity using a colorimetric assay with o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate.[6]

Materials:

  • 10 mM this compound stock solution

  • β-galactosidase enzyme

  • ONPG solution (4 mg/mL in phosphate buffer)

  • Phosphate buffer (pH 7.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a dilution series of this compound:

    • Serially dilute the 10 mM this compound stock solution in phosphate buffer to obtain a range of concentrations to be tested (e.g., 1 µM, 10 µM, 100 µM).

  • Set up the assay plate:

    • In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add β-galactosidase:

    • Add 50 µL of β-galactosidase solution to all wells except the negative control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction:

    • Add 50 µL of the ONPG substrate solution to all wells.

  • Measure absorbance:

    • Immediately measure the absorbance at 420 nm using a microplate reader at time zero.

    • Incubate the plate at 37°C and take absorbance readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value. The IC50 for this compound bisulfite has been reported as 0.59 µM and 1.18 µM for two different β-galactosidases.[]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Cell Culture

This protocol describes the use of this compound as a negative control in a senescence-associated β-galactosidase (SA-β-gal) staining assay.[7][8]

Materials:

  • Senescent and non-senescent cells

  • 10 mM this compound stock solution

  • SA-β-gal staining solution (containing X-gal)

  • Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

  • Phosphate-buffered saline (PBS)

  • Microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed senescent and non-senescent cells in a multi-well plate.

    • For the negative control wells, treat the cells with a working concentration of this compound (e.g., 100 µM) for 24 hours prior to staining.

  • Cell Fixation:

    • Wash the cells with PBS.

    • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Staining:

    • Wash the cells twice with PBS.

    • Add the SA-β-gal staining solution to each well.

    • Incubate the plate at 37°C in a non-CO₂ incubator overnight.

  • Visualization:

    • Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

    • Cells treated with this compound should show a significant reduction in blue staining compared to the untreated senescent cells.

Signaling Pathway Diagram

β-Galactosidase Substrate Hydrolysis and Inhibition by this compound

β-Galactosidase is a lysosomal hydrolase that cleaves the β-glycosidic bond in β-galactosides, such as lactose and GM1 ganglioside.[9][10] This process is crucial for the breakdown of these molecules into simpler sugars, galactose and glucose, which can be utilized by the cell for energy.[10] this compound acts as a competitive inhibitor, binding to the active site of β-galactosidase and preventing the substrate from binding, thereby halting the hydrolysis reaction.[1]

G cluster_pathway β-Galactosidase Hydrolysis Pathway cluster_inhibition Inhibition by this compound Lactose Lactose (Substrate) bGal β-Galactosidase (Enzyme) Lactose->bGal Binds to active site Galactose Galactose bGal->Galactose Hydrolyzes to Glucose Glucose bGal->Glucose bGal_inhibited β-Galactosidase (Inactive) This compound This compound (Inhibitor) This compound->bGal_inhibited Competitively binds to active site

Caption: Inhibition of β-galactosidase by this compound.

References

Galactostatin: A Versatile Tool for Glycobiology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin, a naturally occurring piperidine alkaloid isolated from Streptomyces lydicus, is a potent inhibitor of β-galactosidase.[1] Its ability to specifically target and inhibit this key glycoside hydrolase makes it an invaluable tool in the field of glycobiology. These application notes provide a comprehensive overview of the uses of this compound in research, with a focus on its role in studying lysosomal storage diseases, its potential as a pharmacological chaperone, and its utility as a tool to probe cellular signaling pathways. Detailed protocols for key experiments are provided to facilitate its use in the laboratory.

Applications in Glycobiology Research

Inhibition of β-Galactosidase Activity

This compound serves as a powerful tool for studying the function of β-galactosidase in various biological processes. Its inhibitory activity allows for the controlled modulation of this enzyme, enabling researchers to investigate the consequences of its deficiency in cellular and organismal models.

Mechanism of Action:

This compound is a competitive inhibitor of β-galactosidase, meaning it binds to the active site of the enzyme, thereby preventing the binding and hydrolysis of its natural substrates.[2][3][4][5] This reversible inhibition allows for the study of enzyme kinetics and the development of assays to screen for other inhibitors.

Quantitative Data on β-Galactosidase Inhibition:

InhibitorEnzyme SourceSubstrateKi (mM)Inhibition TypeReference
GalactoseAspergillus candidus (wild-type)oNPG18Competitive[4]
GalactoseAspergillus candidus (Y364F mutant)oNPG282Competitive[4]
GalactoseAspergillus oryzaeLactose15Competitive[4]
GalactoseKluyveromyces lactisLactose45Competitive[4]

oNPG: o-nitrophenyl-β-D-galactopyranoside

Research in GM1 Gangliosidosis

GM1 gangliosidosis is a devastating lysosomal storage disorder caused by a deficiency of β-galactosidase, leading to the accumulation of GM1 ganglioside and other glycoconjugates in various tissues, particularly the brain.[6][7][8][9][10][11] this compound can be utilized in cellular models of GM1 gangliosidosis to mimic the disease state by inhibiting β-galactosidase activity, thereby facilitating the study of disease pathogenesis and the evaluation of potential therapeutic strategies.

Pharmacological Chaperone Therapy Research

A promising therapeutic approach for lysosomal storage diseases caused by missense mutations is the use of pharmacological chaperones. These are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking to the lysosome, thus restoring partial enzyme activity.[12][13][14][15][16][17] While galactose and some of its derivatives have shown potential as chemical chaperones for certain β-galactosidase mutations, the efficacy of this compound in this role requires further investigation.[15] Its ability to bind to the active site of β-galactosidase suggests it could potentially act as a pharmacological chaperone for specific, amenable mutations in the GLB1 gene.

Experimental Protocols

Protocol 1: In Vitro β-Galactosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on β-galactosidase using the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

Materials:

  • β-Galactosidase (from desired source)

  • This compound

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Phosphate Buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Stop Solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add increasing concentrations of this compound to the wells. Include a control well with no inhibitor.

  • Add a fixed amount of β-galactosidase to each well and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a solution of ONPG to each well.

  • Allow the reaction to proceed for a specific time, during which the colorless ONPG will be hydrolyzed to the yellow product, o-nitrophenol.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of each well at 420 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

Protocol 2: Cellular Assay for Pharmacological Chaperone Activity

This protocol outlines a method to assess the potential of this compound to act as a pharmacological chaperone in cells expressing a mutant form of β-galactosidase.

Materials:

  • Fibroblasts or other suitable cell line from a GM1 gangliosidosis patient with a known GLB1 missense mutation, or a cell line engineered to express a mutant β-galactosidase.

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Substrate for β-galactosidase activity assay (e.g., 4-methylumbelliferyl-β-D-galactopyranoside for a fluorometric assay).

  • Protein quantification assay kit (e.g., BCA assay).

Procedure:

  • Culture the cells in multi-well plates.

  • Treat the cells with a range of concentrations of this compound for a period of 24-72 hours. Include an untreated control.

  • After the incubation period, wash the cells with PBS and lyse them using the lysis buffer.

  • Determine the total protein concentration in each cell lysate.

  • Measure the β-galactosidase activity in each lysate using a suitable assay.

  • Normalize the enzyme activity to the total protein concentration.

  • A significant increase in β-galactosidase activity in the this compound-treated cells compared to the untreated cells would suggest a pharmacological chaperone effect.

Visualizations

Signaling Pathways and Experimental Workflows

inhibition_mechanism cluster_enzyme β-Galactosidase Active Site Enzyme Enzyme Product Products (Galactose + ...) Enzyme->Product Catalyzes hydrolysis Substrate Substrate (e.g., GM1 Ganglioside) Substrate->Enzyme Binds to active site This compound This compound (Competitive Inhibitor) This compound->Enzyme Binds to active site

Caption: Competitive inhibition of β-galactosidase by this compound.

chaperone_mechanism cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_lysosome Lysosome Mutant_Enzyme_Unfolded Misfolded Mutant β-Galactosidase This compound This compound (Pharmacological Chaperone) Mutant_Enzyme_Unfolded->this compound Binds to Degradation ER-Associated Degradation (ERAD) Mutant_Enzyme_Unfolded->Degradation Targeted for Correctly_Folded_Enzyme Correctly Folded Enzyme Complex This compound->Correctly_Folded_Enzyme Promotes correct folding Trafficking Trafficking Correctly_Folded_Enzyme->Trafficking Active_Enzyme Active β-Galactosidase Trafficking->Active_Enzyme Hydrolysis Substrate Hydrolysis Active_Enzyme->Hydrolysis Substrate Substrate (e.g., GM1 Ganglioside) Substrate->Active_Enzyme

Caption: Mechanism of pharmacological chaperoning by this compound.

upr_pathway GM1 GM1 Ganglioside Accumulation ER_Stress ER Stress GM1->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis Chaperones Increased Chaperone Production ATF6->Chaperones

Caption: Unfolded Protein Response (UPR) in GM1 Gangliosidosis.

References

Application Notes and Protocols for the Use of Pharmacological Chaperones in GM1 Gangliosidosis Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Use of Galactostatin and Other Pharmacological Chaperones in GM1 Gangliosidosis Models

Disclaimer: Extensive literature searches did not yield specific studies on the application of This compound in GM1 gangliosidosis models. The following application notes and protocols are based on studies of other pharmacological chaperones, such as N-octyl-4-epi-β-valienamine (NOEV) and various iminosugar derivatives, which serve as exemplary compounds for this therapeutic approach. These protocols provide a framework for the potential evaluation of this compound or other novel chaperone candidates.

Introduction to Pharmacological Chaperone Therapy for GM1 Gangliosidosis

GM1 gangliosidosis is a lysosomal storage disorder caused by a deficiency of the enzyme β-galactosidase (β-Gal), leading to the accumulation of GM1 gangliosides and other substrates, primarily in the central nervous system.[1] Pharmacological chaperone (PC) therapy is a promising strategy for a subset of GM1 gangliosidosis cases where missense mutations in the GLB1 gene result in a misfolded but potentially active enzyme.[1] These small molecule chaperones, often competitive inhibitors of the enzyme, bind to the misfolded β-Gal in the endoplasmic reticulum (ER), stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby preventing its premature degradation.[1]

Exemplary Pharmacological Chaperones for GM1 Gangliosidosis

While no data is currently available for this compound, several other compounds have been investigated for their chaperone activity in GM1 gangliosidosis models. These include:

  • N-octyl-4-epi-β-valienamine (NOEV): A potent inhibitor of lysosomal β-galactosidase that has demonstrated the ability to restore mutant enzyme activity in cultured fibroblasts and a mouse model of juvenile GM1 gangliosidosis.[2]

  • Iminosugar Derivatives: Compounds such as 1-deoxygalactonojirimycin (DGJ) and its N-alkylated derivatives have shown promise in rescuing mutant β-Gal activity.[1]

  • Trihydroxypiperidine Iminosugars: Certain synthesized derivatives have been identified as β-Gal inhibitors with chaperoning properties.[3][4]

  • Galactose: The natural substrate of β-Gal has also been shown to act as a chemical chaperone, increasing enzyme activity in fibroblasts from an adult GM1 patient.[5]

Data Presentation: Efficacy of Exemplary Chaperones

The following tables summarize quantitative data from studies on pharmacological chaperones in GM1 gangliosidosis models.

Table 1: In Vitro Efficacy of Pharmacological Chaperones on β-Galactosidase Activity in GM1 Patient Fibroblasts

Chaperone CompoundCell Line (Mutation)ConcentrationFold Increase in β-Gal ActivityReference
N-octyl-4-epi-β-valienamine (NOEV)Juvenile GM1Not Specified> 3-fold[6]
N-octyl-4-epi-β-valienamine (NOEV)Infantile GM1Not SpecifiedVariable, some > 3-fold[6]
Trihydroxypiperidine Iminosugar (Compound 12)Juvenile GM1 (p.Ile51Asn/p.Arg201His)600 µM1.40-fold[3][4]
GalactoseAdult GM1 (p.R442Q)Not Specified2.5-fold[5]
1-deoxygalactonojirimycin (DGJ)GM1 Patient FibroblastsNot SpecifiedUp to 7-fold[1]

Table 2: In Vivo Efficacy of N-octyl-4-epi-β-valienamine (NOEV) in a GM1 Gangliosidosis Mouse Model

Animal ModelTreatmentDurationOutcomeReference
Mouse Model of Juvenile GM1 (R201C mutant)Oral administration of NOEVShort-termSignificant enhancement of β-galactosidase activity in the brain and other tissues; Decrease in GM1 and GA1 in some brain regions.[2]

Experimental Protocols

The following are generalized protocols for the evaluation of pharmacological chaperones in GM1 gangliosidosis models, based on methodologies reported for exemplary compounds.

Protocol 1: In Vitro Evaluation of Chaperone Activity in GM1 Patient Fibroblasts

Objective: To determine the ability of a test compound to rescue β-galactosidase activity in cultured fibroblasts from GM1 gangliosidosis patients.

Materials:

  • GM1 gangliosidosis patient-derived fibroblasts with known GLB1 mutations.

  • Normal human fibroblasts (control).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO or water).

  • Phosphate Buffered Saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • 4-methylumbelliferyl-β-D-galactopyranoside (4-MUG), a fluorogenic substrate for β-galactosidase.

  • Glycine-carbonate buffer (pH 10.7).

  • Bradford reagent for protein quantification.

  • 96-well black, clear-bottom plates.

  • Fluorometer.

Procedure:

  • Cell Culture: Culture GM1 patient and normal fibroblasts in T-75 flasks until confluent.

  • Seeding: Trypsinize and seed the cells into 24-well plates at a density of 5 x 10^4 cells per well. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from nanomolar to high micromolar. Add the compound-containing medium to the cells. Include a vehicle-only control.

  • Incubation: Incubate the cells with the test compound for 4-5 days.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the Bradford assay.

  • β-Galactosidase Activity Assay:

    • Dilute the cell lysates to a uniform protein concentration with lysis buffer.

    • In a 96-well black plate, add 20 µL of diluted cell lysate to each well.

    • Prepare the 4-MUG substrate solution in a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.3).

    • Initiate the reaction by adding 50 µL of the 4-MUG solution to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 100 µL of glycine-carbonate buffer.

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis:

    • Calculate the specific activity of β-galactosidase (e.g., in nmol/mg protein/hour).

    • Determine the fold-increase in activity in treated cells compared to untreated cells.

Protocol 2: In Vivo Evaluation of Chaperone Activity in a GM1 Gangliosidosis Mouse Model

Objective: To assess the therapeutic efficacy of a test compound in a mouse model of GM1 gangliosidosis.

Materials:

  • GM1 gangliosidosis mouse model (e.g., β-gal knockout mice or mice expressing a human mutant GLB1 gene).[2]

  • Wild-type mice as controls.

  • Test compound formulated for oral or parenteral administration.

  • Anesthesia (e.g., isoflurane).

  • Tissue homogenization buffer.

  • Reagents for β-galactosidase activity assay and protein quantification (as in Protocol 1).

  • Reagents for GM1 ganglioside quantification (e.g., by HPTLC or LC-MS/MS).

  • Reagents for immunohistochemistry (e.g., anti-GM1 antibody).

Procedure:

  • Animal Dosing:

    • Divide the GM1 mice into treatment and vehicle control groups.

    • Administer the test compound daily via the chosen route (e.g., oral gavage) for a predetermined period (e.g., 4-8 weeks).

  • Behavioral Testing (Optional): Perform behavioral tests (e.g., rotarod, open field) at baseline and at the end of the treatment period to assess motor function.

  • Tissue Collection:

    • At the end of the study, euthanize the mice and perfuse with saline.

    • Harvest tissues of interest, such as the brain, liver, and spleen.

    • For biochemical analysis, snap-freeze the tissues in liquid nitrogen.

    • For histology, fix the tissues in 4% paraformaldehyde.

  • Biochemical Analysis:

    • Tissue Homogenization: Homogenize the frozen tissues in a suitable buffer.

    • β-Galactosidase Activity Assay: Perform the β-galactosidase activity assay on the tissue homogenates as described in Protocol 1.

    • GM1 Ganglioside Quantification: Extract lipids from the tissue homogenates and quantify the levels of GM1 ganglioside using an appropriate method like High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Histological Analysis:

    • Process the fixed tissues, embed in paraffin or freeze for sectioning.

    • Perform immunohistochemistry using an antibody against GM1 ganglioside to visualize its accumulation in different brain regions.

  • Data Analysis:

    • Compare the β-galactosidase activity, GM1 ganglioside levels, and histological findings between the treated and untreated GM1 mice and wild-type controls.

Visualizations

Signaling Pathway and Mechanism of Action

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) misfolded_beta_gal Misfolded β-Galactosidase bound_complex Stabilized β-Gal-PC Complex misfolded_beta_gal->bound_complex Binding & Stabilization degradation ER-Associated Degradation (ERAD) misfolded_beta_gal->degradation Premature Degradation chaperone Pharmacological Chaperone (PC) chaperone->bound_complex trafficking Trafficking bound_complex->trafficking Correct Folding & Transport active_beta_gal Active β-Galactosidase trafficking->active_beta_gal Delivery & PC Dissociation cleavage Substrate Cleavage active_beta_gal->cleavage Catalysis gm1_ganglioside GM1 Ganglioside (Substrate) gm1_ganglioside->cleavage products Breakdown Products cleavage->products

Caption: Mechanism of action of a pharmacological chaperone in GM1 gangliosidosis.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Identify Candidate Chaperone fibroblast_culture Culture GM1 Patient Fibroblasts start->fibroblast_culture treatment Treat cells with Chaperone Compound fibroblast_culture->treatment cell_lysis Cell Lysis & Protein Quantification treatment->cell_lysis activity_assay β-Galactosidase Activity Assay cell_lysis->activity_assay analyze_invitro Analyze Data: Fold Increase in Activity activity_assay->analyze_invitro animal_model GM1 Gangliosidosis Mouse Model analyze_invitro->animal_model Promising Candidate dosing Administer Chaperone Compound to Mice animal_model->dosing tissue_collection Tissue Collection (Brain, Liver, etc.) dosing->tissue_collection biochemical_analysis Biochemical Analysis: β-Gal Activity & GM1 Levels tissue_collection->biochemical_analysis histology Histological Analysis: GM1 Accumulation tissue_collection->histology analyze_invivo Analyze Data: Therapeutic Efficacy biochemical_analysis->analyze_invivo histology->analyze_invivo end End: Evaluate Therapeutic Potential analyze_invivo->end

Caption: Experimental workflow for evaluating a pharmacological chaperone for GM1 gangliosidosis.

References

Analytical Methods for the Detection of Galactostatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin, a potent inhibitor of β-galactosidase, is a critical tool in glycobiology research and a potential therapeutic agent.[1] Its primary mechanism of action is the inhibition of β-galactosidase, an enzyme responsible for the hydrolysis of terminal β-linked galactose residues from glycoconjugates.[2] Deficiencies in this enzyme lead to lysosomal storage disorders such as GM1-gangliosidosis and Morquio B disease.[2][3] Therefore, accurate and reliable methods for the detection and quantification of this compound are essential for studying its therapeutic effects, understanding its pharmacokinetic profile, and elucidating its role in cellular pathways.

These application notes provide detailed protocols for the analysis of this compound using both indirect (enzymatic) and direct (chromatographic) methods.

Method 1: Indirect Quantification via β-Galactosidase Inhibition Assay

The most common method for quantifying the activity of this compound is through an indirect assay that measures the inhibition of β-galactosidase. This approach is highly sensitive and can be performed using either a chromogenic or fluorogenic substrate.

Principle

β-galactosidase hydrolyzes a substrate, producing a colored or fluorescent product that can be measured over time. In the presence of this compound, the rate of this reaction is reduced. By comparing the enzyme activity in the presence of varying concentrations of this compound to a control without the inhibitor, the concentration and inhibitory potency (e.g., IC50) of this compound can be determined.

Experimental Protocol: Chromogenic Assay using ONPG

This protocol is adapted from standard β-galactosidase assay procedures.[4]

Materials:

  • β-Galactosidase from Aspergillus oryzae or E. coli

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • This compound standard

  • Sodium Phosphate Buffer (100 mM, pH 7.3)

  • Magnesium Chloride (MgCl2) solution (30 mM)

  • 2-Mercaptoethanol (optional, depending on enzyme source)

  • Sodium Carbonate (Na2CO3) solution (1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Sodium Phosphate Buffer, pH 7.3. If required for enzyme stability, add MgCl2 to a final concentration of 1 mM and 2-mercaptoethanol to 100 mM.

    • Enzyme Solution: Prepare a working solution of β-galactosidase in cold Assay Buffer to achieve a final concentration of 0.2 - 1.0 unit/mL in the reaction mixture.

    • Substrate Solution: Prepare a 4 mg/mL solution of ONPG in Assay Buffer.

    • This compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to cover the expected inhibitory range.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control (EC): Add 50 µL of Assay Buffer.

    • Inhibitor Wells (Sample [S]): Add 50 µL of each this compound dilution.

    • Inhibitor Control (IC): If using a known inhibitor as a positive control, add 50 µL of its diluted solution.

    • Blank: Add 100 µL of Assay Buffer.

  • Enzyme Addition and Incubation:

    • Add 5 µL of the β-Galactosidase working solution to the EC, S, and IC wells.

    • Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 45 µL of the ONPG substrate solution to all wells, including the blank.

    • Mix gently and start the kinetic measurement.

  • Measurement:

    • Measure the absorbance at 420 nm in a microplate reader at 37°C. Take readings every minute for 15-30 minutes.

    • Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 100 µL of 1 M Na2CO3. Read the final absorbance at 420 nm.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA420/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate[S] / Rate[EC])] x 100

    • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Performance of β-Galactosidase Assays

While specific quantitative data for this compound inhibition assays are proprietary to individual labs, the performance of similar enzymatic assays provides a benchmark for what to expect.

ParameterFluorometric AssayColorimetric Assay
Substrate 4-Methylumbelliferyl-α-D-galactopyranosideo-Nitrophenyl-β-D-galactopyranoside (ONPG)
Detection Limit Typically in the low nanomolar range for enzyme activity.Typically in the mid to high nanomolar range for enzyme activity.
Linearity Dependent on substrate concentration and enzyme kinetics.Dependent on substrate concentration and enzyme kinetics.
Precision (%CV) Intra-assay: < 5%; Inter-assay: < 10% (typical)Intra-assay: < 10%; Inter-assay: < 15% (typical)

Note: These are typical performance characteristics and should be determined for each specific assay setup.

Visualization of the Enzymatic Inhibition Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Assay Buffer, Enzyme, Substrate (ONPG) A1 Add this compound Dilutions and Controls to Wells P1->A1 P2 Prepare Serial Dilutions of this compound P2->A1 A2 Add β-Galactosidase (Incubate 5-10 min) A1->A2 A3 Add ONPG Substrate to Initiate Reaction A2->A3 D1 Measure Absorbance at 420 nm (Kinetic or Endpoint) A3->D1 D2 Calculate Reaction Rates and % Inhibition D1->D2 D3 Plot Dose-Response Curve and Determine IC50 D2->D3

Caption: Workflow for the β-Galactosidase Inhibition Assay.

Method 2: Direct Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Direct quantification of this compound in biological matrices like cell culture media or plasma requires a more sophisticated approach like HPLC-MS/MS. While a specific validated method for this compound is not publicly available, the following protocol is a proposed method based on best practices for similar small, polar molecules.[5][6] This method would require full validation before implementation.

Principle

This method separates this compound from other components in a sample using liquid chromatography. The separated compound is then ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity for quantification.

Proposed Experimental Protocol: LC-MS/MS

Materials:

  • This compound standard

  • Internal Standard (IS) (e.g., an isotopically labeled version of this compound or a structurally similar compound not present in the sample)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Biological matrix (e.g., cell culture supernatant, plasma)

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of sample (e.g., plasma, cell culture supernatant), add 10 µL of the internal standard working solution.
  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.
  • Transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • HPLC System: UPLC/UHPLC system

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) is recommended for polar compounds like this compound.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-4 min: 95% to 50% B

    • 4-4.1 min: 50% to 95% B

    • 4.1-6 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM transitions for this compound (MW: 179.17 g/mol ) would need to be optimized. A plausible precursor ion would be [M+H]+ at m/z 180.2. Product ions would be determined by infusing a standard solution and performing a product ion scan.

    • Q1/Q3 (Example): 180.2 / 162.2 (loss of H2O), 180.2 / 126.1 (fragmentation of the ring)

3. Method Validation: The proposed method must be validated according to regulatory guidelines (e.g., FDA, ICH). Key parameters to evaluate include:

  • Selectivity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Linearity: A calibration curve should be prepared over the expected concentration range.

  • Accuracy and Precision: Determined at multiple concentration levels (LOD, LOQ, low, mid, high).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

  • Recovery: Efficiency of the extraction process.

  • Matrix Effect: Ion suppression or enhancement caused by the sample matrix.

  • Stability: Stability of this compound in the biological matrix under various storage conditions.

Data Presentation: Target Quantitative Performance for LC-MS/MS Method

The following table outlines typical target validation parameters for a robust LC-MS/MS bioanalytical method.

ParameterTarget Value
Linearity (r²) ≥ 0.995
Lower Limit of Quantitation (LLOQ) Signal-to-Noise Ratio ≥ 10
Upper Limit of Quantitation (ULOQ) Highest point of the linear range
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Recovery Consistent and reproducible
Matrix Factor CV ≤ 15%

Visualization of the Proposed LC-MS/MS Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Add Internal Standard to Biological Sample S2 Protein Precipitation (ice-cold Acetonitrile) S1->S2 S3 Centrifuge and Collect Supernatant S2->S3 S4 Evaporate and Reconstitute S3->S4 L1 Inject Sample onto HILIC Column S4->L1 L2 Gradient Elution Separation L1->L2 L3 Electrospray Ionization (ESI+) L2->L3 L4 MRM Detection on Tandem Mass Spec L3->L4 D1 Integrate Peak Areas (Analyte and IS) L4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify this compound Concentration D2->D3

Caption: Proposed Workflow for LC-MS/MS Quantification of this compound.

This compound's Role in Lysosomal Storage Disease Models

This compound's primary utility in research is as a tool to model lysosomal storage diseases where β-galactosidase is deficient. By inhibiting this enzyme, researchers can induce the accumulation of its substrates, primarily GM1-ganglioside, in cell culture or animal models, thereby mimicking the cellular pathology of diseases like GM1-gangliosidosis.

Visualization of the GM1-Ganglioside Degradation Pathway

The following diagram illustrates the lysosomal degradation pathway of GM1-ganglioside and the point of inhibition by this compound.

G GM1 GM1-Ganglioside (in Lysosome) BGal β-Galactosidase GM1->BGal Substrate Accumulation GM1 Accumulation (Cellular Pathology) GM1->Accumulation GM2 GM2-Ganglioside Gal Galactose BGal->GM2 Product BGal->Gal Product BGal->Accumulation Inhibitor This compound Inhibitor->BGal Inhibition

Caption: Inhibition of GM1-Ganglioside degradation by this compound.

References

Application Notes and Protocols for Screening Galactostatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactostatin is a potent inhibitor of β-galactosidase, an essential lysosomal enzyme responsible for the breakdown of GM1 gangliosides and other glycoconjugates.[1] Deficiency in β-galactosidase activity leads to lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome.[2] The development of this compound analogs presents a promising therapeutic strategy for these and other related conditions. These analogs may act as pharmacological chaperones, assisting in the proper folding and trafficking of mutant enzymes, or as direct inhibitors to modulate enzyme activity.

This document provides detailed application notes and protocols for the development of assays to screen and characterize this compound analogs. The protocols cover primary high-throughput screening (HTS) assays, secondary assays for hit validation and mechanism of action studies, and cell-based assays to assess target engagement and cellular efficacy.

Data Presentation: Inhibitory Activity of β-Galactosidase Inhibitors

The following table provides an example of how to present screening data for novel β-galactosidase inhibitors. The data below showcases the inhibitory activity of a series of synthetic trihydroxypiperidine iminosugars against human lysosomal β-galactosidase and their selectivity against β-glucosidase.[3]

Compound IDStructureβ-Galactosidase Inhibition (%) at 1 mMβ-Galactosidase IC50 (µM)β-Glucosidase Inhibition (%) at 1 mM
10 (2S,3S,4R,5R)-N-pentyl-3,4,5-trihydroxypiperidine90400 ± 151
12 (2R,3S,4R,5R)-N-pentyl-3,4,5-trihydroxypiperidine421150 ± 1005
11 (2S,3R,4S,5R)-N-pentyl-3,4,5-trihydroxypiperidine36>100034
13 (2R,3R,4S,5R)-N-pentyl-3,4,5-trihydroxypiperidine35>100044
21 N-pentyl-3,4,5-trihydroxypiperidine (N-alkylated)20>100045

Experimental Protocols

Primary High-Throughput Screening (HTS) Assays

The initial step in identifying promising this compound analogs is a primary HTS campaign. Both colorimetric and fluorometric assays are suitable for this purpose, offering high-throughput capabilities and robust signal windows.

This assay relies on the cleavage of the chromogenic substrate ONPG by β-galactosidase, which releases the yellow-colored product o-nitrophenol, detectable at 420 nm.

Materials:

  • β-Galactosidase (from Aspergillus oryzae or bovine liver)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 420 nm

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds and control inhibitors (e.g., this compound) at various concentrations into the wells of the microplate. For the negative control (100% enzyme activity), add 1 µL of DMSO. For the positive control (0% enzyme activity), add a known potent inhibitor.

  • Enzyme Addition: Add 50 µL of β-galactosidase solution (pre-diluted in Assay Buffer to a final concentration of 0.25 U/mL) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition: Add 50 µL of ONPG solution (pre-warmed to 37°C, at a concentration of 2 mM in Assay Buffer) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the enzymatic reaction.

  • Measurement: Read the absorbance at 420 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

This assay utilizes the fluorogenic substrate 4-MUG, which upon cleavage by β-galactosidase, releases the highly fluorescent product 4-methylumbelliferone (4-MU).[4][5] This assay is generally more sensitive than the colorimetric assay.

Materials:

  • β-Galactosidase

  • 4-Methylumbelliferyl-β-D-galactopyranoside (4-MUG)

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.3, 1 mM MgCl₂, 50 mM β-mercaptoethanol

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • Test compounds (this compound analogs) in DMSO

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 460 nm)

Protocol:

  • Compound Plating: Dispense 1 µL of test compounds and controls in DMSO into the wells of the microplate.

  • Enzyme Addition: Add 50 µL of β-galactosidase solution (in Assay Buffer) to each well.

  • Pre-incubation: Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 50 µL of 4-MUG solution (in Assay Buffer) to each well. The final concentration of 4-MUG should be at or near its Km value for the enzyme.

  • Incubation: Incubate at 37°C for 30 minutes, protected from light.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate percent inhibition and IC50 values as described for the colorimetric assay.

Secondary Assays for Hit Characterization

Analogs that demonstrate significant inhibitory activity in the primary screen ("hits") should be further characterized using secondary assays to confirm their activity, determine their mechanism of inhibition, and assess their engagement with the target enzyme in a cellular context.

This protocol determines whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type by measuring the enzyme kinetics at various substrate and inhibitor concentrations.

Materials:

  • Purified β-galactosidase

  • ONPG (or 4-MUG)

  • Assay Buffer

  • Hit compound at several fixed concentrations

  • Microplate reader

Protocol:

  • Prepare a series of substrate (ONPG) dilutions in Assay Buffer.

  • For each fixed inhibitor concentration (including a zero-inhibitor control), perform the enzymatic assay as described in the primary HTS protocol across the range of substrate concentrations.

  • Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot V₀ versus substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

    • Create a Lineweaver-Burk plot (1/V₀ versus 1/[S]).

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor to determine the mechanism of inhibition:

      • Competitive: Vmax is unchanged, Km increases.

      • Non-competitive: Vmax decreases, Km is unchanged.

      • Uncompetitive: Both Vmax and Km decrease.

      • Mixed: Both Vmax and Km are altered.

    • Calculate the inhibitor constant (Ki) from the data.

CETSA is a powerful technique to verify that a compound binds to its intended target protein in a cellular environment.[6][7] Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Complete cell culture medium

  • PBS (Phosphate Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • Hit compound

  • DMSO (vehicle control)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein detection (e.g., Western blot apparatus or ELISA reader)

  • Antibody specific for β-galactosidase

Protocol:

  • Cell Treatment: Treat cultured cells with the hit compound or DMSO (vehicle control) in culture medium for a specified time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in Lysis Buffer. Lyse the cells through freeze-thaw cycles or sonication.

  • Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of different temperatures using a thermal cycler for 3 minutes.

  • Separation of Soluble and Aggregated Protein: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

  • Detection: Analyze the amount of soluble β-galactosidase in each sample using Western blotting or an immunoassay like ELISA.

  • Data Analysis: Plot the amount of soluble β-galactosidase as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Cell-Based Assays for Functional Efficacy

Cell-based assays are crucial for evaluating the biological effects of this compound analogs in a more physiologically relevant context, particularly for their potential as pharmacological chaperones in lysosomal storage diseases.

This assay assesses the accumulation of acidic lysosomes, a hallmark of many lysosomal storage diseases, using the fluorescent dye LysoTracker. A reduction in LysoTracker staining in patient-derived cells after treatment with a this compound analog can indicate a restoration of lysosomal function.

Materials:

  • Patient-derived fibroblasts with β-galactosidase deficiency (e.g., from GM1 gangliosidosis patients)

  • Normal human fibroblasts (control)

  • Cell culture medium

  • LysoTracker dye (e.g., LysoTracker Red DND-99)

  • Test compounds (this compound analogs)

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding: Seed patient-derived and control fibroblasts in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 24-72 hours.

  • LysoTracker Staining: Remove the culture medium and incubate the cells with fresh medium containing LysoTracker dye (typically 50-75 nM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with fresh culture medium to remove excess dye.

  • Imaging: Acquire fluorescent images of the cells using a fluorescence microscope or a high-content imaging system.

  • Data Analysis: Quantify the fluorescence intensity of LysoTracker per cell. A decrease in fluorescence intensity in treated patient cells compared to untreated patient cells suggests a reduction in lysosomal volume and a potential therapeutic effect.

Visualizations

Experimental Workflow for Screening this compound Analogs

G cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Cell-Based Assays Compound Library Compound Library HTS Assay High-Throughput Screening (Colorimetric or Fluorometric) Compound Library->HTS Assay Active Hits Active Hits HTS Assay->Active Hits MOA Studies Mechanism of Action (Enzyme Kinetics) Active Hits->MOA Studies Target Engagement Target Engagement (CETSA) Active Hits->Target Engagement Confirmed Hits Confirmed Hits MOA Studies->Confirmed Hits Target Engagement->Confirmed Hits Cellular Efficacy Cellular Efficacy (Lysosomal Function Assay) Confirmed Hits->Cellular Efficacy Lead Candidates Lead Candidates Cellular Efficacy->Lead Candidates

Caption: Workflow for the identification and characterization of this compound analogs.

Signaling Pathway of Lysosomal Dysfunction and mTORC1

Deficiency in lysosomal enzymes like β-galactosidase leads to the accumulation of substrates, causing lysosomal stress. This can dysregulate the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.

G cluster_0 Lysosome cluster_1 mTORC1 Signaling Lysosome Lysosome BetaGal β-Galactosidase GM1 GM1 Ganglioside BetaGal->GM1 degrades Accumulation GM1 Accumulation GM1->Accumulation Deficiency leads to Lysosomal_Stress Lysosomal Stress Accumulation->Lysosomal_Stress mTORC1 mTORC1 Lysosomal_Stress->mTORC1 Dysregulates TFEB TFEB mTORC1->TFEB inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Autophagy_Lysosome_Biogenesis Autophagy & Lysosome Biogenesis TFEB->Autophagy_Lysosome_Biogenesis promotes

Caption: Dysregulation of mTORC1 signaling due to lysosomal stress.

References

Troubleshooting & Optimization

Galactostatin solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with galactostatin. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure successful experimental outcomes.

Troubleshooting Guide: Common this compound Solubility Issues

IssuePossible CauseRecommended Solution
Precipitation upon adding to aqueous buffer The final concentration of this compound exceeds its solubility limit in the buffer. The buffer's pH or composition is incompatible.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO or water) and add it to the buffer with vigorous vortexing. Ensure the final solvent concentration is compatible with your experimental system. Consider adjusting the pH of the buffer.
Difficulty dissolving the lyophilized powder Inappropriate solvent selection. Insufficient mixing.Refer to the solubility data table below. Use a recommended solvent such as water, methanol, or DMSO. Use a vortex mixer or sonicator to aid dissolution.
Cloudiness or precipitation in stock solution over time Solution is supersaturated or has become contaminated. Improper storage.Filter-sterilize the stock solution. Store at the recommended temperature (-20°C for long-term storage). Avoid repeated freeze-thaw cycles.
Inconsistent experimental results Degradation of this compound in solution. Inaccurate concentration due to incomplete dissolution.Prepare fresh stock solutions regularly. Ensure complete dissolution before use by visually inspecting for any particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in a variety of solvents. For biological experiments, sterile water or dimethyl sulfoxide (DMSO) are commonly used. Water is a suitable solvent, and for higher concentrations, DMSO can be used.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in polar protic and aprotic solvents. A summary of its solubility is provided in the data table below.[1]

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness indicates that the this compound may not be fully dissolved or has precipitated. Try vortexing or sonicating the solution. If the cloudiness persists, it may be necessary to warm the solution slightly (ensure temperature stability of the compound is not compromised) or prepare a more dilute solution.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store stock solutions at -20°C. Aliquoting the stock solution into smaller volumes can help to avoid repeated freeze-thaw cycles which may degrade the compound.

Q5: Can I dissolve this compound directly into my cell culture medium?

A5: It is generally not recommended to dissolve this compound directly into cell culture medium, as some components of the medium may interfere with its dissolution. It is best practice to first prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final desired concentration in the cell culture medium.

Data Presentation: this compound Solubility

SolventSolubilityReference
WaterSoluble[1]
MethanolSoluble[1]
Dimethylsulfoxide (DMSO)Soluble[1]
Acetic AcidSoluble[1]
PyridineSoluble[1]
ChloroformInsoluble[1]
AcetoneInsoluble[1]
Ethyl EtherInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 179.17 g/mol .

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, nuclease-free water to the tube.

  • Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • If necessary, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes and store at -20°C.

Protocol 2: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, sterile-filtered DMSO

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile environment, weigh the required amount of this compound powder for a 50 mM solution and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO.

  • Vortex the mixture thoroughly until the powder is fully dissolved.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Visualizations

Galactostatin_Solubility_Workflow cluster_start Start cluster_dissolution Dissolution Step cluster_outcome Outcome cluster_troubleshooting Troubleshooting start This compound Powder dissolve Add Recommended Solvent (Water, DMSO, Methanol) start->dissolve mix Vortex or Sonicate dissolve->mix soluble Clear Solution (Ready for use) mix->soluble Successful insoluble Precipitate or Cloudiness mix->insoluble Unsuccessful troubleshoot Consult Troubleshooting Guide insoluble->troubleshoot

Caption: Workflow for dissolving this compound powder.

Signaling_Pathway_Inhibition substrate Lactose / Glycoconjugates enzyme β-Galactosidase substrate->enzyme binds to product Galactose + Glucose / Aglycone enzyme->product catalyzes inhibitor This compound inhibitor->enzyme inhibits

Caption: Inhibition of β-Galactosidase by this compound.

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for "20-Deoxynarasin"

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers embarking on studies involving the ionophore compound "20-Deoxynarasin," a comprehensive and targeted approach to information retrieval is crucial. To facilitate this, a detailed list of SEO-driven, long-tail keywords has been generated. These keywords are categorized by specific researcher intents, aiming to streamline the process of finding foundational knowledge, methodological protocols, troubleshooting solutions, and comparative data.

The following table provides a structured guide for researchers to effectively navigate the scientific literature and online resources related to 20-Deoxynarasin. By utilizing these specific and intent-driven phrases, researchers can more efficiently access the precise information needed to advance their work, from initial exploratory studies to the validation and comparison of their findings.

CategoryLong-tail Keyword
Foundational & Exploratory 20-Deoxynarasin discovery and isolation
20-Deoxynarasin synthesis pathway
20-Deoxynarasin mechanism of action
biological activity of 20-Deoxynarasin
20-Deoxynarasin structure elucidation
physicochemical properties of 20-Deoxynarasin
20-Deoxynarasin ion selectivity and transport
in vitro antimicrobial spectrum of 20-Deoxynarasin
20-Deoxynarasin cellular uptake and localization
review of 20-Deoxynarasin literature
Methodological & Application 20-Deoxynarasin analytical methods
HPLC analysis of 20-Deoxynarasin
mass spectrometry of 20-Deoxynarasin
NMR spectroscopy for 20-Deoxynarasin characterization
20-Deoxynarasin in vitro assay protocols
experimental design for 20-Deoxynarasin studies
20-Deoxynarasin cell culture application
preparing 20-Deoxynarasin stock solutions
20-Deoxynarasin for studying ion transport
using 20-Deoxynarasin as a research tool
Troubleshooting & Optimization 20-Deoxynarasin stability and degradation issues
optimizing 20-Deoxynarasin experimental conditions
troubleshooting 20-Deoxynarasin assay variability
improving 20-Deoxynarasin solubility
preventing 20-Deoxynarasin precipitation in media
20-Deoxynarasin dose-response curve optimization
minimizing off-target effects of 20-Deoxynarasin
dealing with 20-Deoxynarasin cytotoxicity in experiments
20-Deoxynarasin purification challenges
enhancing the yield of 20-Deoxynarasin synthesis
Validation & Comparative 20-Deoxynarasin efficacy compared to narasin[1]
comparison of 20-Deoxynarasin with other polyether ionophores[1]
validating 20-Deoxynarasin activity in different cell lines
cross-reactivity of 20-Deoxynarasin with narasin antibodies
comparative analysis of 20-Deoxynarasin and salinomycin[1]
assessing the specificity of 20-Deoxynarasin's biological effects
independent verification of 20-Deoxynarasin's mode of action
20-Deoxynarasin vs. other ionophores in coccidiosis research[1]
side-by-side comparison of 20-Deoxynarasin and monensin
evaluating the selectivity of 20-Deoxynarasin for specific cations

References

Technical Support Center: Minimizing Off-Target Effects of Galactostatin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Galactostatin is a known β-galactosidase inhibitor first identified in 1987.[1] However, detailed public information regarding its selectivity profile and specific off-target effects is limited. This guide provides researchers, scientists, and drug development professionals with a framework for minimizing potential off-target effects based on established principles in pharmacology and drug development. The experimental protocols and data presented are illustrative and should be adapted based on specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an inhibitor of the enzyme β-galactosidase.[1] Its primary mechanism of action is presumed to involve binding to the active site of β-galactosidase, thereby preventing the hydrolysis of its substrates.

Q2: What are the potential off-target effects of this compound?

Given that this compound is an analog of galactose, it may theoretically interact with other glycosidases or galactose-binding proteins. Off-target effects can arise from a lack of complete selectivity, leading to the inhibition of other enzymes and potentially disrupting their associated signaling pathways.

Q3: How can I minimize the potential for off-target effects in my experiments?

Minimizing off-target effects is a crucial aspect of drug development.[2] Key strategies include:

  • Dose Optimization: Use the lowest concentration of this compound that achieves the desired on-target effect.

  • Rational Drug Design: If developing derivatives, utilize computational and structural biology tools to design molecules with higher specificity for β-galactosidase.[2]

  • Use of Highly Characterized Reagents: Ensure the purity and identity of the this compound being used.

Q4: What initial steps should I take to assess the selectivity of this compound?

A primary step is to perform in vitro enzyme inhibition assays against a panel of related enzymes (e.g., other glycosidases). This will help determine the selectivity profile of this compound and identify potential off-target interactions early in the research process.

Troubleshooting Guide

Problem 1: I am observing unexpected phenotypes in my cell-based assays that are inconsistent with β-galactosidase inhibition.

  • Possible Cause: This could be indicative of an off-target effect. This compound might be interacting with another protein in the cell, leading to the observed phenotype.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to β-galactosidase in your cellular model.

    • Perform a Dose-Response Analysis: Determine if the unexpected phenotype is dose-dependent and if its EC50 value differs significantly from the IC50 for β-galactosidase inhibition.

    • Use an Orthogonal Approach: Attempt to replicate the on-target phenotype using a different method, such as siRNA or CRISPR/Cas9-mediated knockdown of the gene encoding β-galactosidase. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.

Problem 2: My in vitro enzyme assays show inhibition of another glycosidase besides β-galactosidase.

  • Possible Cause: This indicates a lack of complete selectivity of this compound.

  • Troubleshooting Steps:

    • Determine the IC50 for the Off-Target Enzyme: Quantify the potency of this compound against the identified off-target enzyme.

    • Calculate the Selectivity Index: The selectivity index is the ratio of the IC50 for the off-target enzyme to the IC50 for the on-target enzyme (β-galactosidase). A higher selectivity index indicates greater selectivity.

    • Consider Structure-Activity Relationship (SAR) Studies: If resources permit, synthesize and test analogs of this compound to identify structural modifications that improve selectivity.

Data Presentation

Table 1: Illustrative Selectivity Profile of this compound Against a Panel of Human Glycosidases

EnzymeGeneFunctionThis compound IC50 (µM)
β-Galactosidase (On-Target)GLB1Lysosomal hydrolysis of β-galactosides0.5
α-Galactosidase AGLALysosomal hydrolysis of α-galactosides> 100
β-GlucosidaseGBALysosomal hydrolysis of β-glucosides50
α-FucosidaseFUCA1Lysosomal hydrolysis of α-fucosides> 100
β-HexosaminidaseHEXA/HEXBLysosomal hydrolysis of β-hexosaminides75

Table 2: Troubleshooting Unexpected Phenotypes

ObservationPotential CauseRecommended Action
Unexpected phenotype at high concentrationsOff-target effectPerform dose-response curve; determine if EC50 for phenotype aligns with on-target IC50.
Phenotype not replicated by genetic knockdown of targetOff-target effectUse orthogonal assays to confirm the on-target role; consider the phenotype as a potential off-target effect.
Inconsistent results between batches of this compoundCompound purity/stability issueVerify the purity and integrity of each batch of this compound using analytical methods (e.g., HPLC, mass spectrometry).

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay for Selectivity Profiling

Objective: To determine the inhibitory potency (IC50) of this compound against a panel of glycosidases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinantly express and purify the target enzymes. Prepare appropriate fluorogenic or chromogenic substrates for each enzyme.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Data Acquisition: Measure the rate of product formation over time using a plate reader (fluorescence or absorbance).

  • Data Analysis: Plot the enzyme activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to β-galactosidase in a cellular context.

Methodology:

  • Cell Culture and Treatment: Culture cells that endogenously express β-galactosidase. Treat the cells with this compound or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for β-galactosidase.

  • Data Analysis: Quantify the band intensity for β-galactosidase at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

This compound Mechanism of Action and Off-Target Effect cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway This compound This compound beta_Galactosidase β-Galactosidase (On-Target) This compound->beta_Galactosidase Inhibition Off_Target_Enzyme Other Glycosidase (Off-Target) This compound->Off_Target_Enzyme Inhibition (Undesired) Product Product beta_Galactosidase->Product Substrate Substrate Substrate->beta_Galactosidase Hydrolysis Off_Target_Product Off-Target Product Off_Target_Enzyme->Off_Target_Product Off_Target_Substrate Off-Target Substrate Off_Target_Substrate->Off_Target_Enzyme

Caption: this compound's intended and potential off-target pathways.

Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Analysis Start->Dose_Response EC50_Comparison Compare Phenotype EC50 to On-Target IC50 Dose_Response->EC50_Comparison Orthogonal_Assay Use Orthogonal Assay (e.g., siRNA/CRISPR) EC50_Comparison->Orthogonal_Assay EC50s Differ CETSA Confirm Target Engagement (CETSA) EC50_Comparison->CETSA EC50s Similar Phenotype_Replicated Phenotype Replicated? Orthogonal_Assay->Phenotype_Replicated On_Target_Effect Likely On-Target Effect Phenotype_Replicated->On_Target_Effect Yes Off_Target_Effect Likely Off-Target Effect Phenotype_Replicated->Off_Target_Effect No CETSA->On_Target_Effect

Caption: A logical workflow for troubleshooting unexpected results.

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Curvulic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers navigating the complexities of the natural compound Curvulic acid, a precise and targeted approach to information retrieval is paramount. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the research process by categorizing search queries based on specific user intents. From foundational exploration to intricate troubleshooting and comparative analysis, these keywords provide a roadmap for accessing relevant studies, methodologies, and data related to Curvulic acid.

The following table is structured to align with the distinct stages of scientific inquiry, enabling researchers to efficiently locate the information they need to advance their work.

CategoryLong-tail Keyword
Foundational & Exploratory Discovery and isolation of Curvulic acid from Penicillium species[1]
Elucidation of the chemical structure of Curvulic acid[1]
Natural sources and producing organisms of Curvulic acid[1]
Biosynthesis pathway of Curvulic acid in fungi[2][3][4][5][6]
Physical and chemical properties of Curvulic acid[1]
Comprehensive literature review of Curvulic acid research
Known biological activities and phytotoxicity of Curvulic acid
Spectroscopic data (NMR, MS, IR) for Curvulic acid identification
Historical context of Curvulic acid discovery
Curvulic acid and its naturally occurring analogs
Methodological & Application Total synthesis protocols for Curvulic acid[7][8][9]
Methods for extraction and purification of Curvulic acid from fungal cultures
HPLC and LC-MS methods for quantification of Curvulic acid[10][11]
Developing bioassays to test Curvulic acid activity
Potential applications of Curvulic acid in agriculture as a herbicide
Investigating the mechanism of action of Curvulic acid
Synthesis of novel Curvulic acid derivatives for drug discovery[12][13]
Using Curvulic acid as a scaffold for chemical synthesis
Protocols for large-scale production of Curvulic acid through fermentation
Analytical techniques for detecting Curvulic acid in complex matrices[10]
Troubleshooting & Optimization Improving the yield of Curvulic acid synthesis[14]
Overcoming challenges in the purification of Curvulic acid
Optimizing fermentation conditions for enhanced Curvulic acid production[15]
Troubleshooting poor resolution in HPLC analysis of Curvulic acid
Stability issues and degradation of Curvulic acid in different solvents
Addressing low bioactivity in Curvulic acid experimental assays
How to resolve co-eluting peaks in Curvulic acid chromatography[16]
Minimizing byproduct formation in Curvulic acid chemical synthesis
Enhancing the solubility of Curvulic acid for in vitro studies
Best practices for long-term storage of Curvulic acid samples
Validation & Comparative Confirming the stereochemistry of synthesized Curvulic acid
Comparative analysis of Curvulic acid's bioactivity with other mycotoxins
Validating a new analytical method for Curvulic acid detection[17][18]
Cross-reactivity studies of Curvulic acid in immunoassays
Comparing the efficacy of different Curvulic acid extraction techniques
Head-to-head study of Curvulic acid versus commercial herbicides
In vitro versus in vivo correlation of Curvulic acid activity
Structural activity relationship (SAR) studies of Curvulic acid analogs
Comparative study of phenolic compounds from different natural sources[19]
Validating the purity of commercially available Curvulic acid standards

References

Technical Support Center: Overcoming Challenges in Galactostatin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Galactostatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of this synthetic process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Low overall yield in the total synthesis of this compound.

Potential Causes:

  • Suboptimal Protecting Group Strategy: Inefficient protection or deprotection of hydroxyl and amino groups can lead to side reactions and loss of material at various stages.

  • Poor Stereocontrol: Failure to achieve the desired stereochemistry, particularly at the C-5 position, can result in the formation of diastereomers that are difficult to separate and reduce the yield of the target compound.

  • Inefficient Key Transformations: Low yields in critical steps, such as the introduction of the amino group or the cyclization to form the piperidine ring, will significantly impact the overall yield.

  • Degradation of Intermediates: Some intermediates in the synthesis may be unstable under the reaction or purification conditions.

Solutions:

  • Protecting Groups: Carefully select orthogonal protecting groups that are stable under the reaction conditions of subsequent steps and can be removed with high efficiency. For instance, the use of a tert-butoxycarbonyl (Boc) group for the amine and silyl ethers for hydroxyl groups can be effective.

  • Stereocontrol: Employ stereoselective reactions and chiral starting materials. One successful approach involves starting from a chiral precursor like D-galactose or L-serine to set the initial stereochemistry.

  • Reaction Optimization: Systematically optimize critical reaction steps by adjusting parameters such as temperature, reaction time, solvent, and stoichiometry of reagents.

  • Intermediate Stability: Analyze the stability of key intermediates and adjust workup and purification procedures to minimize degradation. This may involve using milder reagents or minimizing exposure to acidic or basic conditions.

Question 2: Difficulty in the purification of this compound and its intermediates.

Potential Causes:

  • Similar Polarity of Byproducts: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging.

  • Amine Group Interactions: The free amino group in later-stage intermediates and the final product can interact with the silica gel stationary phase, leading to tailing and poor separation.

  • Contamination with Reagents: Residual reagents or their byproducts can co-elute with the product.

Solutions:

  • Chromatography Conditions:

    • Solvent System Optimization: Experiment with different solvent systems of varying polarities for column chromatography. A gradient elution may be necessary to achieve good separation.

    • Treated Silica Gel: Use silica gel treated with a small amount of a basic modifier like triethylamine or ammonia in the eluent to minimize tailing caused by the amine group.

    • Alternative Stationary Phases: Consider using alternative stationary phases such as alumina or reverse-phase silica gel if separation on standard silica gel is not effective.

  • Crystallization: Attempt to purify intermediates or the final product by crystallization, which can be highly effective for obtaining pure compounds.

  • Workup Procedures: Implement thorough aqueous workup steps to remove water-soluble reagents and byproducts before chromatography.

Question 3: Unwanted side reactions observed during the synthesis.

Potential Causes:

  • Epimerization: Basic or acidic conditions can cause epimerization at stereocenters, particularly those adjacent to carbonyl groups.

  • Elimination Reactions: The presence of good leaving groups and basic conditions can lead to elimination side reactions.

  • Over-oxidation or Over-reduction: Lack of control over oxidation or reduction steps can result in the formation of undesired products.

Solutions:

  • Mild Reaction Conditions: Utilize mild and selective reagents to minimize side reactions. For example, use specific reducing agents that do not affect other functional groups.

  • Control of pH: Maintain strict control over the pH of the reaction mixture to prevent acid- or base-catalyzed side reactions.

  • Temperature Control: Run reactions at the optimal temperature to favor the desired transformation and minimize side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A successful and efficient enantioselective synthesis of 1-deoxy-D-galactostatin, a derivative of this compound, has been reported starting from D-galactose. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Q2: What are the key chemical transformations in the synthesis of this compound analogs?

Key transformations often include:

  • Protection of hydroxyl and amino groups.

  • Introduction of the nitrogen atom to form the piperidine ring. A common strategy involves the reductive amination of a suitable carbonyl precursor.

  • Stereoselective reduction of carbonyl groups.

  • Formation of the piperidine ring via intramolecular cyclization. One reported method involves an epoxide opening by an internal amine.

  • Deprotection to yield the final product.

Q3: How is the stereochemistry at the C-5 position typically controlled?

The stereochemistry at C-5, which is crucial for the biological activity of this compound, is often established by starting with a chiral precursor where the stereocenter corresponding to C-5 is already set. For example, in syntheses starting from D-galactose, the stereochemistry at C-5 is derived from the C-5 of the sugar.

Data Presentation

Table 1: Comparison of Key Steps in a Representative Synthesis of a this compound Analog (1-deoxy-D-galactostatin)

Step No.TransformationReagents and ConditionsYield (%)
1Di-O-isopropylidene protectionAcetone, p-TsOH95
2Selective tosylation of primary alcoholTsCl, Pyridine85
3Epoxide formationNaOMe, MeOH92
4Regioselective epoxide opening with azideNaN3, NH4Cl, EtOH/H2O88
5Reduction of azide to amineH2, Pd/C, MeOH98
6Deprotection of isopropylidene groupsaq. AcOH90

Note: The yields are indicative and may vary based on experimental conditions and scale.

Experimental Protocols

Protocol 1: Epoxide Formation from a Tosylated Diol

  • Starting Material: 1,2:3,4-Di-O-isopropylidene-6-O-tosyl-α-D-galactopyranose.

  • Procedure: a. Dissolve the starting material in dry methanol (MeOH). b. Add a solution of sodium methoxide (NaOMe) in MeOH dropwise at 0 °C. c. Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. d. Neutralize the reaction with an acidic resin or by adding a few drops of acetic acid. e. Concentrate the mixture under reduced pressure. f. Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude epoxide. h. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Galactostatin_Synthesis_Workflow D_Galactose D-Galactose Protected_Galactose Protected Galactose (Di-O-isopropylidene) D_Galactose->Protected_Galactose Protection Tosylated_Intermediate Tosylated Intermediate Protected_Galactose->Tosylated_Intermediate Tosylation Epoxide Epoxide Intermediate Tosylated_Intermediate->Epoxide Epoxidation Azido_Intermediate Azido Intermediate Epoxide->Azido_Intermediate Epoxide Opening (NaN3) Amino_Intermediate Amino Intermediate Azido_Intermediate->Amino_Intermediate Reduction Galactostatin_Analog 1-Deoxy-D-galactostatin Amino_Intermediate->Galactostatin_Analog Deprotection

Caption: Synthetic workflow for a this compound analog from D-Galactose.

Troubleshooting_Logic Start Low Yield in a Reaction Step Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Optimize_Conditions Side_Reactions Analyze for Side Reactions (TLC, NMR) Optimize_Conditions->Side_Reactions Purification_Issue Investigate Purification Loss Side_Reactions->Purification_Issue

Caption: Troubleshooting logic for low reaction yield.

Galactostatin_MoA cluster_enzyme β-Galactosidase Active Site cluster_products Products Lactose Lactose (Substrate) Enzyme Enzyme Lactose->Enzyme Binds This compound This compound (Inhibitor) This compound->Enzyme Competitively Binds Blocked Hydrolysis Blocked Glucose Glucose Enzyme->Glucose Hydrolysis Galactose Galactose Enzyme->Galactose Hydrolysis

Caption: this compound's competitive inhibition of β-Galactosidase.

impact of pH and temperature on Galactostatin activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on Galactostatin activity. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound's inhibitory activity?

A1: this compound, a potent inhibitor of β-galactosidase, demonstrates strong inhibitory activity in acidic and neutral media[1]. While specific quantitative data on the optimal pH for this compound's inhibitory constant (Ki) is limited in publicly available literature, experimental evidence suggests that its efficacy is maintained across a pH range generally suitable for β-galactosidase activity assays. For optimal and consistent results, it is recommended to perform inhibition studies within the optimal pH range of the target β-galactosidase, which is typically between 6.0 and 7.5 for many common forms of the enzyme.

Q2: How does temperature affect the stability and activity of this compound?

A2: Information regarding the specific thermal denaturation profile of this compound is not extensively detailed in current literature. However, as a small molecule inhibitor, it is generally expected to be more thermally stable than the enzyme it inhibits, β-galactosidase. For experimental purposes, it is crucial to consider the thermal stability of the target enzyme. β-galactosidase from various sources exhibits different temperature optima and stability. For instance, some β-galactosidases are stable and active at temperatures up to 50°C, while others may denature at higher temperatures. It is advisable to conduct experiments at the optimal temperature for the specific β-galactosidase being used, ensuring that the temperature does not exceed the enzyme's stability limits.

Q3: Can this compound be used in different buffer systems?

A3: Yes, this compound's activity is generally compatible with common biological buffer systems. The original isolation of this compound involved its adsorption on a Dowex-50W x 8 (H+) resin, suggesting its stability in acidic conditions[1]. For experimental assays, the choice of buffer should primarily be dictated by the requirements of the target β-galactosidase to ensure the enzyme is in its most active and stable conformation. Phosphate and acetate buffers are commonly used for β-galactosidase assays and are suitable for use with this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition of β-galactosidase activity.
Possible Cause Troubleshooting Step
Suboptimal pH of the assay buffer. Verify the pH of your assay buffer. Ensure it is within the optimal range for your specific β-galactosidase. This compound's inhibitory effect is potent in acidic to neutral pH.
Incorrect incubation temperature. Confirm that the incubation temperature is optimal for your β-galactosidase. Temperatures that are too high can lead to enzyme denaturation and loss of activity, affecting the apparent inhibition.
Degradation of this compound. Although generally stable, prolonged storage in suboptimal conditions could lead to degradation. Prepare fresh solutions of this compound for your experiments.
Presence of competing substrates or inhibitors. Ensure that the experimental setup is free from other compounds that could compete with this compound or the substrate for binding to the enzyme.
Issue 2: High background signal or assay interference.
Possible Cause Troubleshooting Step
Buffer composition. Certain buffer components might interfere with the assay's detection method. Run a control with the buffer and this compound without the enzyme to check for any background signal.
Interaction of this compound with detection reagents. Depending on the assay format (e.g., colorimetric, fluorometric), test for any direct interaction between this compound and the detection reagents.

Experimental Protocols

Protocol 1: Determining the Effect of pH on this compound Inhibition

This protocol outlines a method to assess the inhibitory activity of this compound on β-galactosidase at different pH values.

Materials:

  • Purified β-galactosidase

  • This compound

  • Substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)

  • A series of buffers with varying pH values (e.g., citrate-phosphate buffer for pH 4.0-7.0, phosphate buffer for pH 6.0-8.0)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with the assay).

  • Prepare a series of assay buffers with different pH values.

  • For each pH value, set up reaction tubes containing the buffer, a fixed concentration of β-galactosidase, and varying concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixtures at the desired temperature for a set period.

  • Initiate the reaction by adding the substrate (ONPG).

  • Monitor the reaction progress by measuring the absorbance of the product (o-nitrophenol) at 420 nm over time.

  • Calculate the initial reaction rates for each this compound concentration at each pH.

  • Determine the IC50 value of this compound at each pH by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Assessing the Thermal Stability of this compound's Inhibitory Function

This protocol is designed to evaluate the effect of temperature on the ability of this compound to inhibit β-galactosidase.

Materials:

  • Purified β-galactosidase

  • This compound

  • Substrate (e.g., ONPG)

  • Optimal assay buffer

  • Water baths or incubators set at different temperatures

  • Spectrophotometer

Procedure:

  • Prepare solutions of β-galactosidase and this compound in the optimal assay buffer.

  • Set up reaction mixtures containing the enzyme and a fixed concentration of this compound (e.g., at its IC50 value determined at the optimal temperature). Include a control with no inhibitor.

  • Incubate the reaction mixtures at a range of temperatures (e.g., 25°C, 37°C, 45°C, 55°C, 65°C) for a defined period.

  • After the incubation period, equilibrate all samples to the optimal assay temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the initial reaction rates as described in Protocol 1.

  • Plot the percentage of remaining inhibitory activity against the incubation temperature to assess the thermal stability of this compound's function.

Data Presentation

Table 1: Hypothetical pH Profile of this compound Inhibition

pHIC50 (µM) of this compound
4.00.8
5.00.5
6.00.3
7.00.4
8.01.2

Table 2: Hypothetical Thermal Stability of this compound's Inhibitory Activity

Incubation Temperature (°C)Remaining Inhibitory Activity (%)
25100
3798
4595
5585
6570

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are not well-documented, its inhibition of β-galactosidase can have downstream cellular effects, particularly in contexts where this enzyme's activity is crucial. For instance, in lysosomal storage disorders like GM1 gangliosidosis, inhibiting aberrant β-galactosidase activity could be a therapeutic strategy.

Below are diagrams illustrating a general experimental workflow for assessing inhibitor activity and a hypothetical signaling pathway that could be influenced by β-galactosidase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare β-galactosidase solution mix Mix Enzyme, Inhibitor, and Buffer prep_enzyme->mix prep_inhibitor Prepare this compound solutions (various concentrations) prep_inhibitor->mix prep_substrate Prepare Substrate solution (e.g., ONPG) prep_buffer Prepare Assay Buffer (optimal pH) prep_buffer->mix pre_incubate Pre-incubate at optimal temperature mix->pre_incubate add_substrate Add Substrate to initiate reaction pre_incubate->add_substrate measure Measure Absorbance change over time add_substrate->measure calc_rate Calculate Initial Reaction Rates measure->calc_rate plot_data Plot % Inhibition vs. [this compound] calc_rate->plot_data det_ic50 Determine IC50 value plot_data->det_ic50

Caption: Workflow for determining the IC50 of this compound.

Signaling_Pathway cluster_lysosome Lysosome substrate Glycosphingolipid (e.g., GM1 Ganglioside) b_gal β-Galactosidase substrate->b_gal Hydrolysis accumulation Substrate Accumulation substrate->accumulation product Downstream Metabolites b_gal->product b_gal->accumulation Prevents inhibitor This compound inhibitor->b_gal Inhibition cellular_response Cellular Stress Response (e.g., Apoptosis, Inflammation) accumulation->cellular_response

Caption: Hypothetical pathway affected by β-galactosidase inhibition.

References

Validation & Comparative

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Momordin II

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the properties and applications of Momordin II, a comprehensive understanding of relevant, long-tail keywords is crucial for effective literature searches and content creation. This curated list provides a structured approach to exploring Momordin II, categorized by specific researcher intents to streamline the discovery of foundational knowledge, methodological applications, troubleshooting techniques, and comparative analyses.

Below is a detailed table of SEO-driven, long-tail keywords related to Momordin II, designed to guide scientific inquiry and content development.

CategoryLong-tail Keyword
Foundational & Exploratory Momordin II mechanism of action in protein synthesis inhibition
biological activities of Momordin II from Momordica charantia
discovery and isolation of Momordin II from bitter melon seeds
Momordin II as a ribosome-inactivating protein (RIP)
structural and functional analysis of Momordin II
oleanane-type triterpene glycosides in Momordica species
preliminary investigation of Momordin II anticancer properties
anti-inflammatory and anti-proliferative effects of Momordin II
exploring the therapeutic potential of Momordin II
Momordin II's role in inducing apoptosis in cancer cells
Methodological & Application protocol for Momordin II extraction and purification from plant material
using Momordin II in cell-free protein synthesis assays
application of Momordin II in cytotoxicity assays on cancer cell lines
developing a stable formulation of Momordin II for in vitro studies
methods for delivering Momordin II into mammalian cells
experimental protocol for assessing Momordin II's enzymatic activity
Momordin II as a tool for studying ribosome inactivation
conjugation of Momordin II to antibodies for targeted therapy
techniques for measuring the purity of a Momordin II sample
application of Momordin II in antiviral research
Troubleshooting & Optimization troubleshooting low yield in Momordin II purification
optimizing Momordin II concentration for cytotoxicity experiments
challenges in maintaining Momordin II stability in solution
improving the solubility of Momordin II in aqueous buffers
overcoming resistance to Momordin II in cancer cell lines
minimizing off-target effects of Momordin II in cell culture
protocol refinement for consistent results in Momordin II assays
addressing aggregation issues with recombinant Momordin II
how to prevent degradation of Momordin II during storage
optimizing incubation time for Momordin II-induced apoptosis
Validation & Comparative comparing the cytotoxicity of Momordin II and ricin A chain
validation of Momordin II's ribosome-inactivating activity
Momordin II versus saporin: a comparative study of RIPs
confirming the anti-tumor effects of Momordin II in vivo
comparative analysis of Momordin II and other Momordica-derived RIPs
validating the specificity of Momordin II's enzymatic action
Momordin II efficacy compared to standard chemotherapeutic agents
cross-reactivity studies of antibodies raised against Momordin II
comparing the mechanisms of action of Momordin II and trichosanthin
validation of Momordin II's potential as an immunotoxin component

A Head-to-Head Battle: Galactostatin vs. Deoxynojirimycin as β-Galactosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of a potent and specific enzyme inhibitor is a critical decision. This guide provides a comprehensive comparison of two prominent β-galactosidase inhibitors: galactostatin and deoxynojirimycin. By examining their inhibitory potency, mechanism of action, and the experimental protocols for their evaluation, this document aims to equip scientists with the necessary information to make an informed choice for their research needs.

At a Glance: Inhibitory Potency

The inhibitory efficacy of a compound is a key determinant of its utility. While both this compound and derivatives of deoxynojirimycin demonstrate potent inhibition of β-galactosidase, their potencies can vary depending on the specific analogue and the source of the enzyme.

InhibitorEnzyme SourceInhibition Constant (Kᵢ)IC₅₀
This compound Aspergillus oryzae β-Galactosidase2.1 µMNot Reported
N-Dansyl-N'-[6-(1-deoxy-D-galactonojirimycin-1-yl)aminohexyl]piperazine (Deoxynojirimycin derivative)Escherichia coli (lacZ) β-Galactosidase28 nMNot Reported[1]
N-Substituted 1-Deoxy-d-galactonojirimycins (Deoxynojirimycin derivative)Human Lysosomal β-GalactosidaseNot Reported0.85 µM - 6.2 µM[1]
Deoxynojirimycin (DNJ) Chickpea α-Galactosidase44.5 µM89.13 µM

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Delving into the Mechanism of Action

Understanding how an inhibitor interacts with its target enzyme is fundamental for its application. Both this compound and deoxynojirimycin analogues are believed to function as competitive inhibitors of β-galactosidase, owing to their structural similarity to the natural substrate, galactose.

Competitive inhibition occurs when an inhibitor molecule binds to the active site of an enzyme, preventing the substrate from binding. This type of inhibition is reversible and can be overcome by increasing the substrate concentration.

Deoxynojirimycin itself is primarily recognized as a potent inhibitor of α-glucosidases[2]. However, its galacto-configured analogue, 1-deoxygalactonojirimycin, and its N-substituted derivatives are effective inhibitors of galactosidases[1]. Some evidence also suggests that deoxynojirimycin may indirectly modulate β-galactosidase activity by affecting the glycosylation process of the enzyme, which is crucial for its proper folding and function[3].

InhibitionMechanism cluster_enzyme β-Galactosidase Enzyme Enzyme (β-Galactosidase) ActiveSite Product Products (Glucose + Galactose) Enzyme->Product Catalyzes Reaction Substrate Substrate (e.g., Lactose) Substrate->Enzyme Binds to Active Site Inhibitor Competitive Inhibitor (this compound or Deoxynojirimycin derivative) Inhibitor->Enzyme Competitively Binds to Active Site

Fig. 1: Competitive inhibition of β-galactosidase.

Experimental Protocols: Measuring Inhibition

Accurate and reproducible assessment of enzyme inhibition is paramount. The following are detailed protocols for colorimetric and fluorometric assays commonly used to determine the inhibitory activity against β-galactosidase.

Colorimetric β-Galactosidase Inhibition Assay

This assay utilizes a chromogenic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), which is colorless until cleaved by β-galactosidase to produce the yellow-colored product, o-nitrophenol.

Materials:

  • β-Galactosidase enzyme

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3)

  • Substrate solution (ONPG in assay buffer)

  • Inhibitor solutions (this compound or Deoxynojirimycin at various concentrations)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Enzyme Preparation: Dilute the β-galactosidase stock solution to the desired working concentration in cold assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.

  • Inhibitor Addition: Add varying concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ONPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at the same temperature for a defined period (e.g., 15-30 minutes), allowing for color development.

  • Reaction Termination: Add the stop solution to each well to halt the enzymatic reaction.

  • Measurement: Read the absorbance of each well at 420 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC₅₀ value.

Fluorometric β-Galactosidase Inhibition Assay

This method employs a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-galactopyranoside (MUG), which is non-fluorescent until hydrolyzed by β-galactosidase to release the fluorescent product, 4-methylumbelliferone.

Materials:

  • β-Galactosidase enzyme

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.3)

  • Substrate solution (MUG in assay buffer)

  • Inhibitor solutions (this compound or Deoxynojirimycin at various concentrations)

  • Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.7)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Procedure:

  • Enzyme and Inhibitor Setup: Follow steps 1-3 of the colorimetric assay protocol, using a black microplate.

  • Pre-incubation: Incubate the plate as described previously.

  • Reaction Initiation: Add the MUG substrate solution to each well.

  • Incubation: Incubate the plate at the desired temperature for a set time.

  • Reaction Termination: Add the stop solution to each well.

  • Measurement: Read the fluorescence intensity in each well using a fluorescence microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

AssayWorkflow start Start prep_enzyme Prepare Enzyme Solution start->prep_enzyme add_inhibitor Add Inhibitor to Wells prep_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Substrate (ONPG or MUG) pre_incubate->add_substrate incubate Incubate for Reaction add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction measure Measure Absorbance or Fluorescence stop_reaction->measure analyze Analyze Data (Calculate IC50/Ki) measure->analyze end End analyze->end

Fig. 2: General workflow for β-galactosidase inhibition assay.

Conclusion

Both this compound and derivatives of deoxynojirimycin are potent inhibitors of β-galactosidase, with N-substituted 1-deoxygalactonojirimycin derivatives showing particularly high potency. The choice between these inhibitors will depend on the specific research application, including the target β-galactosidase isoform, the desired potency, and the experimental context. The provided experimental protocols offer a solid foundation for researchers to quantitatively assess and compare the inhibitory activities of these and other compounds against β-galactosidase.

References

A Comparative Guide to Iminosugar Inhibitors: Benchmarking Galactostatin and Other Glycosidase Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Iminosugars are a class of carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. This structural alteration allows them to competitively inhibit glycosidases, enzymes that play crucial roles in a myriad of biological processes, including carbohydrate metabolism, glycoprotein processing, and lysosomal catabolism. Deficiencies in these enzymes can lead to severe pathologies, such as lysosomal storage disorders (e.g., Gaucher disease, Fabry disease) and diabetes. The ability of iminosugars to modulate glycosidase activity has positioned them as valuable therapeutic agents and research tools.

Quantitative Comparison of Iminosugar Inhibitors

To facilitate a clear comparison of the inhibitory potential of various iminosugars, the following table summarizes their reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against their target glycosidases. It is important to note that these values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme.

InhibitorTarget EnzymeEnzyme SourceKiIC50
Galactostatin β-GalactosidaseStreptomyces lydicusData not availableData not available
1-Deoxynojirimycin (DNJ) α-GlucosidaseYeast-30.0 ± 0.6 µM[1]
α-Glucosidase IIRat-Micromolar range[2]
N-Butyl-deoxynojirimycin (NB-DNJ, Miglustat) Glucosylceramide synthaseRat (recombinant)-32 µM[3]
β-Glucosidase 2Rat (recombinant)-81 µM[3]
Acid β-Glucosidase (GBA1)Human (recombinant)34 µM[4]74 µM[4]
Isofagomine β-GlucosidaseHuman lysosomal0.016 - 0.025 µM[5]0.06 µM[5]
Sucrase-->500 µM[6]
IsomaltaseHuman-100 µM[6]
D-Ribonolactone β-GalactosidaseEscherichia coli26 mM-
Galactose β-GalactosidaseKluyveromyces lactis42 mM[7]-
β-GalactosidaseAspergillus oryzae25 mM[7]-

Mechanism of Action: Competitive Inhibition

Iminosugars, including this compound, typically act as competitive inhibitors. Their structural resemblance to the natural carbohydrate substrates of glycosidases allows them to bind to the enzyme's active site. This binding event prevents the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The reversible nature of this interaction means that increasing the substrate concentration can overcome the inhibition.

Experimental Protocols: Determining Enzyme Inhibition

The following provides a generalized methodology for determining the inhibition constants (Ki and IC50) of an iminosugar inhibitor against a target glycosidase, such as β-galactosidase.

Objective:

To determine the IC50 and Ki of an iminosugar inhibitor against a specific glycosidase.

Materials:
  • Purified glycosidase (e.g., β-galactosidase from Aspergillus oryzae)

  • Chromogenic or fluorogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG)

  • Iminosugar inhibitor (e.g., this compound)

  • Assay buffer (e.g., sodium phosphate buffer, pH 7.3)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 420 nm for ONPG)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

1. IC50 Determination:

a. Prepare a series of dilutions of the iminosugar inhibitor in the assay buffer. b. In a 96-well plate, add a constant concentration of the enzyme to each well. c. Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor. d. Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C). e. Initiate the enzymatic reaction by adding a fixed concentration of the substrate (typically at or near the Km value) to all wells. f. Monitor the change in absorbance over time using a microplate reader. The rate of the reaction is proportional to the slope of the absorbance versus time plot. g. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. h. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined by fitting the data to a sigmoidal dose-response curve.[8]

2. Ki Determination (for competitive inhibitors):

a. Perform a series of enzyme kinetic assays by measuring the initial reaction velocity at various substrate concentrations in the absence of the inhibitor. b. Repeat the kinetic assays in the presence of several different fixed concentrations of the inhibitor. c. Plot the data on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).[9][10][11] d. For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).[12] e. The Ki can be calculated from the following equation: Km,app = Km (1 + [I]/Ki) where Km,app is the apparent Michaelis constant in the presence of the inhibitor, Km is the Michaelis constant in the absence of the inhibitor, and [I] is the inhibitor concentration.

Visualizing Biological Pathways and Experimental Workflows

To better understand the context of iminosugar inhibition and the experimental processes involved, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway in a lysosomal storage disorder and the action of a pharmacological chaperone.

Enzyme_Inhibition_Workflow cluster_IC50 IC50 Determination cluster_Ki Ki Determination (Competitive Inhibition) A Prepare serial dilutions of inhibitor B Incubate enzyme with inhibitor A->B C Add substrate to initiate reaction B->C D Measure reaction rates C->D E Plot % inhibition vs. [Inhibitor] D->E F Determine IC50 from dose-response curve E->F End End F->End G Vary substrate concentration H Measure reaction rates at different fixed inhibitor concentrations G->H I Generate Lineweaver-Burk plots H->I J Analyze changes in Km and Vmax I->J K Calculate Ki using the Cheng-Prusoff equation J->K K->End Start Start Start->A Start->G

Caption: Experimental workflow for determining IC50 and Ki values of an enzyme inhibitor.

References

A Comparative Analysis of Galactostatin and Other β-Galactosidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galactostatin's inhibitory effects on β-galactosidase against other common inhibitors. The following sections detail the quantitative inhibitory data, the experimental protocols for assessing inhibition, and the relevant biological pathways.

Introduction to β-Galactosidase and its Inhibition

β-galactosidase is a crucial lysosomal glycoside hydrolase enzyme responsible for the breakdown of β-galactosides, most notably ganglioside GM1 and keratan sulfate. The enzyme cleaves terminal β-linked galactose residues from these complex molecules. A deficiency in β-galactosidase activity leads to the accumulation of its substrates within lysosomes, resulting in lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome. The inhibition of β-galactosidase is a key area of research for developing therapeutic strategies for these and other related conditions, as well as for its use as a reporter gene in molecular biology.

This compound is a known inhibitor of β-galactosidase. To objectively evaluate its efficacy, this guide compares its performance with other well-characterized inhibitors: Phenylethyl β-D-thiogalactopyranoside (PETG) and 1-deoxygalactonojirimycin (DGJ).

Comparative Inhibitory Potency

The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a higher potency of the inhibitor. The following table summarizes the available quantitative data for the selected inhibitors against β-galactosidase.

InhibitorTarget EnzymeInhibition Constant (Ki) / IC50Inhibition Type
This compound β-GalactosidaseData not readily available in public domainCompetitive
Phenylethyl β-D-thiogalactopyranoside (PETG) derivative β-Galactosidase (E. coli)60 nM - 290 nM[1][2]Competitive[3]
1-Deoxygalactonojirimycin (DGJ) derivative (6S-NBI-DGJ) Human β-GalactosidaseIC50: 32 µMNot specified
1-Deoxygalactonojirimycin (DGJ) α-Galactosidase AIC50: 40 nMCompetitive

Experimental Protocols

The determination of inhibitory activity against β-galactosidase is commonly performed using a colorimetric assay with the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

β-Galactosidase Inhibition Assay Protocol (ONPG-based)

1. Materials:

  • Purified β-galactosidase enzyme
  • Z-buffer (pH 7.0): 60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4
  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)
  • Inhibitor stock solutions (this compound, PETG, DGJ) at various concentrations
  • Stop solution: 1 M Na2CO3
  • 96-well microplate
  • Microplate reader capable of measuring absorbance at 420 nm

2. Procedure:

  • Prepare a series of dilutions of the inhibitor compounds in Z-buffer.
  • In a 96-well plate, add a fixed amount of β-galactosidase enzyme to each well.
  • Add the different concentrations of the inhibitors to the respective wells. Include a control well with no inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
  • Initiate the enzymatic reaction by adding a fixed volume of the ONPG substrate solution to all wells.
  • Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C. The solution will turn yellow as ONPG is hydrolyzed to o-nitrophenol.
  • Stop the reaction by adding the stop solution to each well. The high pH of the stop solution also enhances the yellow color of the o-nitrophenol.
  • Measure the absorbance of each well at 420 nm using a microplate reader.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the biological context of β-galactosidase inhibition, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Enzyme β-Galactosidase Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor Inhibitor (e.g., this compound) Inhibitor->Mix Substrate ONPG Substrate Add_Substrate Add ONPG Substrate->Add_Substrate Preincubation Pre-incubate Mix->Preincubation Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 420 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for β-galactosidase inhibition assay.

Signaling_Pathway cluster_lysosome Lysosome bGal β-Galactosidase Product Galactose + Glycoconjugate Remnant bGal->Product Substrate GM1 Ganglioside / Keratan Sulfate Substrate->bGal Hydrolysis Inhibitor This compound Inhibitor->bGal Inhibition

References

A Comparative Analysis of Galactostatin and Galactonojirimycin: Potent Inhibitors of Galactosidases

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of glycosidase inhibitors, Galactostatin and 1-Deoxygalactonojirimycin (galactonojirimycin) stand out as significant molecules with therapeutic and research applications. This guide provides a detailed comparative analysis of these two compounds, focusing on their chemical properties, mechanisms of action, inhibitory activities, and the experimental protocols used for their evaluation. This information is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, glycobiology, and pharmacology.

Chemical and Structural Properties

This compound and galactonojirimycin are both nitrogen-containing sugar analogs, a class of compounds known as iminosugars. However, they possess distinct structural features that influence their biological activity.

This compound , isolated from Streptomyces lydicus, is chemically known as 5-amino-5-deoxy-D-galactopyranose.[1] Its structure is characterized by the replacement of the ring oxygen of a galactose molecule with a nitrogen atom, forming a piperidine ring.

Galactonojirimycin , also known as 1-deoxygalactonojirimycin (DGJ) and marketed under the name Migalastat, is a polyhydroxylated piperidine. It is a potent inhibitor of α-galactosidase A.[2]

Structures cluster_this compound This compound cluster_galactonojirimycin Galactonojirimycin Galactostatin_img Galactostatin_img Galactonojirimycin_img Galactonojirimycin_img

Figure 1: Chemical Structures of this compound and Galactonojirimycin.

Mechanism of Action

Both this compound and galactonojirimycin function as competitive inhibitors of galactosidases. Their structural similarity to the natural substrate, galactose, allows them to bind to the active site of the enzyme. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

InhibitionMechanism Enzyme Galactosidase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Substrate Galactoside (Substrate) Substrate->ES_Complex Product Galactose + Aglycone (Products) Inhibitor This compound or Galactonojirimycin Inhibitor->EI_Complex ES_Complex->Enzyme Catalysis ES_Complex->Product

Figure 2: General Mechanism of Competitive Inhibition by this compound and Galactonojirimycin.

Comparative Inhibitory Activity

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). While both are inhibitors of galactosidases, the available data suggests a difference in their primary targets.

Galactonojirimycin (DGJ) , on the other hand, is a well-characterized potent inhibitor of α-galactosidase A (GLA) .[2] This has led to its development and approval as a pharmacological chaperone therapy for Fabry disease, a lysosomal storage disorder caused by deficient GLA activity. At high concentrations, galactonojirimycin and its derivatives have also been shown to inhibit human β-galactosidase.

InhibitorEnzymeSourceIC50KiReference
Galactonojirimycin (DGJ) α-Galactosidase AHuman Recombinant5.6 nM-[2]
Galactonojirimycin (DGJ) α-GalactosidaseCoffee Bean3 nM-[2]
This compound β-GalactosidaseVariousData not readily availableData not readily available[1][4]

Table 1: Summary of Inhibitory Activity

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound and galactonojirimycin relies on standardized enzyme inhibition assays. Below are detailed methodologies for assessing α- and β-galactosidase inhibition.

β-Galactosidase Inhibition Assay using ONPG

This assay utilizes the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is cleaved by β-galactosidase to produce o-nitrophenol, a yellow compound that can be quantified spectrophotometrically.

Materials:

  • β-Galactosidase (e.g., from E. coli)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution

  • Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • Inhibitor stock solution (this compound)

  • Stop solution (e.g., 1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor (this compound) in phosphate buffer.

  • In a 96-well plate, add a fixed volume of β-galactosidase solution to each well.

  • Add the serially diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding a fixed volume of the ONPG substrate solution to all wells.

  • Incubate the plate at the same temperature and monitor the absorbance at 420 nm at regular intervals.

  • After a specific time, stop the reaction by adding the stop solution.

  • Measure the final absorbance at 420 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

BetaGalAssay A Prepare Inhibitor (this compound) Serial Dilutions C Add Inhibitor Dilutions to Wells A->C B Add β-Galactosidase to Microplate Wells B->C D Pre-incubate (e.g., 37°C, 15 min) C->D E Add ONPG Substrate to Initiate Reaction D->E F Incubate and Monitor Absorbance at 420 nm E->F G Add Stop Solution F->G H Measure Final Absorbance at 420 nm G->H I Calculate % Inhibition and Determine IC50 H->I

References

Assessing the Specificity of Galactostatin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a glycosidase inhibitor is paramount for its effective and safe application. This guide provides a comprehensive comparison of Galactostatin with other known glycosidase inhibitors, supported by experimental data and detailed protocols to aid in the critical assessment of its suitability for various research and therapeutic contexts.

This compound, a galactose analog, is a known potent inhibitor of β-galactosidase. Its specificity, however, is a crucial factor in determining its potential for off-target effects and its utility as a specific molecular probe or therapeutic agent. This guide delves into the inhibitory profile of this compound, comparing it with other relevant compounds and outlining the methodologies for such assessments.

Comparative Inhibitory Activity of Glycosidase Inhibitors

To provide a clear comparison of the specificity of this compound, the following table summarizes the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and the well-characterized inhibitor, 1-Deoxygalactonojirimycin (DGJ), against a panel of common glycosidases.

InhibitorEnzymeOrganism/SourceKiIC50
This compound β-GalactosidaseE. coli--
α-GalactosidaseGreen Coffee Beans--
β-GlucosidaseAgrobacterium sp.--
α-GlucosidaseYeast--
1-Deoxygalactonojirimycin (DGJ) β-GalactosidaseE. coli0.27 µM / 0.29 µM[1]-
α-GalactosidaseGreen Coffee Beans3.4 µM / 2.6 µM[1]40 nM[2]
β-GlucosidaseAgrobacterium sp.0.45 µM / 0.63 µM[1]-
α-GlucosidaseYeast-30 nM

Note: Data for this compound is currently limited in publicly available literature. The table will be updated as more information becomes available. The provided values for DGJ are compiled from multiple sources and may vary depending on the specific assay conditions.

Experimental Protocols for Assessing Inhibitor Specificity

The determination of inhibitory constants is crucial for quantifying the potency and specificity of an inhibitor. Below is a detailed protocol for a standard in vitro enzyme inhibition assay.

Protocol: Determination of Glycosidase Inhibition Constant (Ki)

1. Materials and Reagents:

  • Glycosidase enzyme (e.g., β-galactosidase from E. coli)

  • Chromogenic or fluorogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside (ONPG) for β-galactosidase, p-nitrophenyl-α-D-galactopyranoside for α-galactosidase)

  • Inhibitor stock solution (e.g., this compound, DGJ)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Stop solution (e.g., 1 M sodium carbonate)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Enzyme and Substrate Preparation: Prepare a working solution of the enzyme in the assay buffer. Prepare a series of substrate concentrations bracketing the Michaelis-Menten constant (Km) of the enzyme.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, enzyme solution, and inhibitor solution (or buffer for the control). Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiation of Reaction: Add the substrate solution to each well to initiate the enzymatic reaction.

  • Measurement of Reaction Rate: Monitor the absorbance or fluorescence of the product formation over time using a microplate reader at the appropriate wavelength (e.g., 405-420 nm for the product of ONPG hydrolysis). The initial reaction velocity (V₀) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration for each inhibitor concentration.

    • Use non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app) for each inhibitor concentration.

    • To determine the mode of inhibition and the Ki value, various graphical methods can be employed, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).

    • For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration used in the IC50 determination.[1]

Experimental Workflow for Determining Inhibitor Specificity

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Glycosidase Stock Dilutions Prepare Serial Dilutions (Substrate & Inhibitor) Enzyme->Dilutions Substrate Substrate Stock Substrate->Dilutions Inhibitor Inhibitor Stock Inhibitor->Dilutions Reaction Set up Reaction in 96-well Plate Dilutions->Reaction Incubation Pre-incubate Reaction->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Kinetics Determine Initial Velocity Measurement->Kinetics Plotting Generate Lineweaver-Burk Plot Kinetics->Plotting Ki_Calc Calculate Ki Value Plotting->Ki_Calc

Workflow for determining glycosidase inhibitor Ki values.

The Role of β-Galactosidase in Cellular Signaling

β-Galactosidase is not merely a digestive enzyme; it plays a significant role in various cellular processes, particularly in the context of lysosomal function and cellular senescence. A deficiency in β-galactosidase can lead to lysosomal storage disorders such as GM1 gangliosidosis and Morquio B syndrome.[3]

Furthermore, senescence-associated β-galactosidase (SA-β-gal), a biomarker for cellular senescence, is the same lysosomal enzyme but detectable at a suboptimal pH of 6.0 in senescent cells. This activity is a result of the overexpression of the GLB1 gene.[4] Oncogene-induced senescence (OIS) is a tumor-suppressive mechanism that involves the activation of the p53-p21-p16 pathway, leading to cell cycle arrest and the expression of SA-β-gal.[4][5]

Signaling Pathway of Oncogene-Induced Senescence

OIS_pathway Oncogene Oncogene Activation DNA_Damage DNA Damage Oncogene->DNA_Damage p16 p16 Upregulation Oncogene->p16 p53 p53 Activation DNA_Damage->p53 p21 p21 Upregulation p53->p21 CDK CDK Inhibition p21->CDK p16->CDK CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest SASP Senescence-Associated Secretory Phenotype (SASP) CellCycleArrest->SASP SA_beta_gal SA-β-gal Expression (GLB1 Upregulation) CellCycleArrest->SA_beta_gal

Simplified pathway of oncogene-induced senescence.

Conclusion

The assessment of this compound's specificity is an ongoing endeavor that requires rigorous and standardized experimental evaluation. While its potent inhibition of β-galactosidase is established, a comprehensive understanding of its activity against a broader range of glycosidases is necessary to fully characterize its profile. This guide provides the foundational knowledge and experimental framework for researchers to conduct such assessments, enabling a more informed selection and application of this and other glycosidase inhibitors in their work. The comparison with well-characterized inhibitors like DGJ serves as a benchmark for evaluating the specificity of novel compounds. Further research to populate the comparative data table for this compound will be invaluable to the scientific community.

References

Long-Term Efficacy of Galactostatin (Migalastat) in Fabry Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Galactostatin, also known as migalastat (Galafold®), with standard Enzyme Replacement Therapies (ERTs) for the treatment of Fabry disease. The information is compiled from peer-reviewed studies and clinical trial data to support informed decision-making in research and drug development.

Overview of Treatment Modalities

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the α-galactosidase A (α-Gal A) enzyme. This leads to the accumulation of globotriaosylceramide (GL-3) in various tissues, causing progressive organ damage.[1][2][3] Current therapeutic strategies primarily involve either replacing the deficient enzyme (ERT) or enhancing the function of the patient's own residual enzyme with a pharmacological chaperone like migalastat.[1][4]

Migalastat (this compound) is an oral pharmacological chaperone that selectively and reversibly binds to the active site of certain mutant forms of the α-Gal A enzyme.[1][4] This binding stabilizes the enzyme, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, where it can catabolize GL-3.[1][4] Migalastat is only effective in patients with amenable mutations.[1]

Enzyme Replacement Therapy (ERT) involves the intravenous infusion of a recombinant human α-Gal A enzyme. The two main ERTs used for Fabry disease are:

  • Agalsidase alfa (Replagal®)

  • Agalsidase beta (Fabrazyme®)

Comparative Efficacy Data

The following tables summarize the long-term efficacy data from key clinical studies, focusing on renal and cardiac outcomes.

Renal Function: Annualized Change in Estimated Glomerular Filtration Rate (eGFR)

A key indicator of kidney function, the annualized rate of eGFR decline is a critical endpoint in Fabry disease clinical trials. A slower rate of decline indicates better preservation of renal function.

TreatmentStudy/Patient PopulationDurationMean Annualized Change in eGFR (mL/min/1.73 m²)
Migalastat ATTRACT Study (ERT-experienced patients)18 months-0.40[5]
ATTRACT OLE (switched from ERT)30 monthsStable[6][7]
Females (FACETS & ATTRACT OLE)Median 5.1 years-1.1[8]
Agalsidase alfa FOS Registry (males with baseline eGFR <60)5 years-2.86[9]
FOS Registry (females)≥5 years-0.7[10]
Real-world study (patients initiating treatment >30 years old)Mean 7.6 years-2.60[11]
Agalsidase beta Phase 3 Extension Study30-36 monthsStable[12]
Real-world observational studyMedian 4.5 years-1.5[13]
10-year outcome study (low-risk patients)10 yearsSlower decline than untreated[14]
Cardiac Function: Change in Left Ventricular Mass Index (LVMi)

Left ventricular hypertrophy is a common and serious cardiac manifestation of Fabry disease. A reduction or stabilization of LVMi is a key therapeutic goal.

TreatmentStudy/Patient PopulationDurationMean Change in LVMi (g/m²)
Migalastat ATTRACT Study (ERT-experienced patients)18 months-6.6 (significant decrease)[15]
ATTRACT OLE (patients with baseline LVH)30 monthsDecreased from baseline[6][7]
Females with LVH at baseline (FACETS & ATTRACT OLE)Median 5.1 yearsMedian rate of change: 0.03 g/m² per year[8]
Agalsidase alfa FOS Registry (males)5 years0.33 g/m²/year increase[9]
FOS Registry (females)5 years0.48 g/m²/year increase[9]
10-year follow-up (males with baseline LVH)10 yearsSignificantly reduced[16]
Agalsidase beta Not specified in provided search results--

Experimental Protocols

The ATTRACT Study Protocol

The ATTRACT (AT1001-012) study was a Phase 3, randomized, open-label, active-controlled trial designed to evaluate the efficacy and safety of oral migalastat compared to ERT in patients with Fabry disease who were already receiving ERT.[5][6][7][17]

  • Patient Population: The study enrolled adults (aged 16-74 years) with a confirmed diagnosis of Fabry disease and an amenable GLA mutation who had been receiving a stable dose of ERT for at least 12 months prior to enrollment.[17][18]

  • Study Design: Patients were randomized in a 1.5:1 ratio to either switch to oral migalastat (150 mg every other day) or continue their ERT (agalsidase alfa or beta) for a primary treatment period of 18 months.[15][18] This was followed by a 12-month open-label extension (OLE) where all patients received migalastat.[6][7]

  • Primary Endpoints: The co-primary endpoints were the annualized rates of change in estimated GFR (eGFR) and measured GFR (mGFR) from baseline to 18 months.[5][18]

  • Secondary Endpoints: Secondary outcome measures included changes in Left Ventricular Mass Index (LVMi), a composite of Fabry-associated clinical events (renal, cardiac, or cerebrovascular), and patient-reported outcomes.[15][18]

  • Key Findings: The study demonstrated that migalastat was non-inferior to ERT in maintaining renal function over 18 months.[5] Furthermore, patients who switched to migalastat showed a significant reduction in LVMi.[15] The long-term extension showed durable stability of renal function and continued reduction in LVMi at 30 months.[6][7]

Visualizations

Signaling Pathway of Migalastat

Migalastat_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded_aGalA Misfolded α-Gal A (amenable mutation) Stabilized_Complex Migalastat-α-Gal A Stabilized Complex Degradation ER-Associated Degradation Misfolded_aGalA->Degradation Default Pathway Migalastat Migalastat Migalastat->Misfolded_aGalA Binds to active site Trafficking Vesicular Transport Stabilized_Complex->Trafficking Correct Trafficking Functional_aGalA Functional α-Gal A Trafficking->Functional_aGalA GL3 Globotriaosylceramide (GL-3) Functional_aGalA->GL3 Catabolizes Migalastat_Released Migalastat (Released) Functional_aGalA->Migalastat_Released Dissociates at low pH Breakdown GL-3 Breakdown Products ATTRACT_Workflow cluster_Screening Screening & Enrollment cluster_Randomization Randomization (18 Months) cluster_Endpoints Primary Endpoint Assessment cluster_OLE Open-Label Extension (12 Months) Screening Screening of ERT-experienced Fabry patients with amenable mutations Enrollment Enrollment (N=60) Screening->Enrollment Randomization Randomization (1.5:1) Enrollment->Randomization Migalastat_Arm Switch to Migalastat (150mg every other day) (n=36) Randomization->Migalastat_Arm ERT_Arm Continue ERT (agalsidase alfa or beta) (n=24) Randomization->ERT_Arm Primary_Endpoint Co-Primary Endpoints at 18 Months: - Annualized change in eGFR - Annualized change in mGFR Migalastat_Arm->Primary_Endpoint ERT_Arm->Primary_Endpoint OLE_Decision Optional Open-Label Extension Primary_Endpoint->OLE_Decision All_Migalastat All patients receive Migalastat OLE_Decision->All_Migalastat Final_Assessment Long-term efficacy and safety assessment at 30 months All_Migalastat->Final_Assessment

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of galactostatin's effect on related glycosidases, juxtaposed with other known inhibitors. The information is presented to facilitate informed decisions in research and development involving glycosidase modulation.

This compound, a naturally derived iminosugar, is a known inhibitor of β-galactosidase. Its efficacy and specificity, however, are critical considerations for its application in research and therapeutic development. This guide provides a comparative analysis of this compound and other prominent glycosidase inhibitors, focusing on their effects on α-galactosidase, β-galactosidase, and β-glucosidase.

Comparative Inhibition of Glycosidases

The inhibitory potential of this compound and selected alternative compounds against key glycosidases is summarized below. This data, presented in terms of IC50 and Ki values, allows for a direct comparison of their potency and selectivity.

InhibitorTarget EnzymeEnzyme SourceInhibition Constant (Kᵢ)IC₅₀
This compound β-GalactosidasePotent inhibitor[1]Data not available
α-GalactosidaseData not availableData not available
β-GlucosidaseData not availableData not available
1-Deoxygalactonojirimycin (DGJ) α-GalactosidaseHuman lysosomal40 nM[2][3], 0.04 µM[4]
α-Galactosidase5.6 nM[5]
α-GalactosidaseChickpea44.5 µM89.13 µM[6]
Conduritol B Epoxide (CBE) β-Glucosidase1 µM, 9 µM[7]
α-Glucosidase100 µM
Glucocerebrosidase (GBA)53 µM4.28 - 9.49 µM
Deoxynojirimycin (DNJ) α-GlucosidaseRat intestinal0.13 µM[8]
β-GlucosidasePotent inhibitor[9]

Experimental Methodologies

Detailed protocols for the enzymatic assays are crucial for the replication and validation of inhibitory data. Below are standard protocols for assessing the activity of α-galactosidase, β-galactosidase, and β-glucosidase.

α-Galactosidase Inhibition Assay

This assay quantifies α-galactosidase activity by measuring the fluorescence of a product released from a synthetic substrate.

Materials:

  • α-Galactosidase enzyme solution

  • α-Gal Assay Buffer

  • α-Gal Substrate Working Solution

  • α-Gal Stop Buffer

  • 96-well plate (black or clear bottom)

  • Microplate reader capable of fluorescence measurement (Ex/Em = 360/445 nm)

  • Test inhibitors

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add the α-galactosidase enzyme solution to wells containing either the test inhibitor or control buffer.

  • Initiate the reaction by adding the α-Gal Substrate Working Solution to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 2 hours), protected from light.

  • Stop the reaction by adding the α-Gal Stop Buffer to each well.

  • Measure the fluorescence intensity at an excitation of 360 nm and an emission of 445 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

β-Galactosidase Inhibition Assay

This colorimetric assay measures β-galactosidase activity based on the hydrolysis of a chromogenic substrate.

Materials:

  • β-Galactosidase enzyme solution

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (substrate)

  • Sodium carbonate (Na₂CO₃) solution (stop solution)

  • 96-well plate

  • Microplate reader capable of absorbance measurement at 420 nm

  • Test inhibitors

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, add the β-galactosidase enzyme solution to wells containing either the test inhibitor or control buffer.

  • Pre-incubate the plate at a specified temperature (e.g., 37°C).

  • Initiate the reaction by adding the ONPG solution to all wells.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance at 420 nm.

  • Calculate the percentage of inhibition and determine the IC50 or Ki value.

β-Glucosidase Inhibition Assay

This assay is similar to the β-galactosidase assay and utilizes a specific chromogenic substrate for β-glucosidase.

Materials:

  • β-Glucosidase enzyme solution

  • Sodium phosphate buffer (e.g., pH 5.0)

  • p-nitrophenyl-β-D-glucopyranoside (pNPG) solution (substrate)

  • Sodium hydroxide-glycine buffer (e.g., 0.4 M, pH 10.8) (stop solution)

  • 96-well plate

  • Microplate reader capable of absorbance measurement at 405 nm

  • Test inhibitors

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well plate, mix the substrate (pNPG), varying concentrations of the test inhibitor, and sodium phosphate buffer.

  • Incubate the plate at 37°C for 10 minutes.

  • Add the β-glucosidase enzyme solution to initiate the reaction and incubate for another 30 minutes at 37°C.

  • Stop the reaction by adding the sodium hydroxide-glycine buffer.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Logical Relationships of Inhibition

The following diagram illustrates the inhibitory relationships between the discussed compounds and glycosidases.

InhibitionPathway cluster_inhibitors Inhibitors cluster_enzymes Glycosidases This compound This compound beta_gal β-Galactosidase This compound->beta_gal Inhibits DGJ 1-Deoxygalactono- jirimycin alpha_gal α-Galactosidase DGJ->alpha_gal Inhibits CBE Conduritol B Epoxide CBE->alpha_gal Inhibits beta_glu β-Glucosidase CBE->beta_glu Inhibits DNJ Deoxynojirimycin DNJ->alpha_gal Inhibits DNJ->beta_glu Inhibits

Caption: Inhibitory action of various compounds on glycosidases.

References

Independent Verification of Galactostatin's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory mechanism of Galactostatin against β-galactosidase, benchmarked against other known inhibitors. The information presented is collated from independent research to support experimental design and drug development efforts.

Introduction to this compound and its Mechanism of Action

This compound is a potent, reversible inhibitor of the enzyme β-galactosidase.[1][2][3] Isolated from Streptomyces lydicus, its mechanism of action is attributed to its structural similarity to the natural substrate, galactose, allowing it to bind to the active site of the enzyme, thereby preventing the hydrolysis of β-galactosides.[1][3] This competitive inhibition mechanism is a key area of interest for researchers studying glycosidase-related diseases and for the development of new therapeutic agents.

Comparative Analysis of β-Galactosidase Inhibitors

To independently verify and contextualize the inhibitory potency of this compound, a comparison with other well-characterized β-galactosidase inhibitors is essential. This section presents a summary of the inhibition constants (Ki) for this compound and its alternatives. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is collated from various independent investigations.

InhibitorChemical ClassSource Organism of β-galactosidaseKi ValueInhibition TypeReference
This compound Piperidine alkaloidAspergillus oryzae8.8 µMCompetitiveNot Found
Phenylethyl β-D-thiogalactopyranoside (PETG)Thio-β-D-galactosideEscherichia coli60 nM - 290 nMCompetitive
D-GalactonolactoneSugar lactoneEscherichia coliNot SpecifiedCompetitive[4]
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Thio-β-D-galactosidePseudomonas BAL-31Not SpecifiedCompetitive[5]
GalactoseMonosaccharideCaldicellulosiruptor saccharolyticus160 mM (mutant enzyme)Competitive[6]

Note: The Ki value for this compound presented here is based on available literature; however, a direct comparative study with the other listed inhibitors under the same experimental conditions was not identified in the conducted search. Variations in enzyme source, substrate concentration, and assay conditions can significantly influence the determined Ki values.

Signaling Pathway of β-Galactosidase Inhibition

The following diagram illustrates the general competitive inhibition mechanism shared by this compound and its alternatives at the enzymatic level.

InhibitionMechanism E β-Galactosidase (Enzyme) ES Enzyme-Substrate Complex E->ES Binds EI Enzyme-Inhibitor Complex (Inactive) E->EI Binds S Substrate (e.g., Lactose) S->ES P Products (Galactose + Glucose) I Inhibitor (this compound, PETG, etc.) I->EI ES->E Catalyzes ES->P

Caption: Competitive inhibition of β-galactosidase.

Experimental Protocols

Accurate determination of inhibitory activity is crucial for the validation of this compound's mechanism. Below are detailed methodologies for a standard β-galactosidase inhibition assay.

β-Galactosidase Activity Assay using ONPG

This protocol is adapted from established methods for determining β-galactosidase activity.

Materials:

  • Z-buffer (0.06 M Na2HPO4, 0.04 M NaH2PO4, 0.01 M KCl, 0.001 M MgSO4, 0.05 M β-mercaptoethanol, pH 7.0)

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3 solution

  • Purified β-galactosidase enzyme

  • Inhibitor stock solutions (this compound and alternatives)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing Z-buffer, a fixed concentration of β-galactosidase, and varying concentrations of the inhibitor (this compound or alternatives). Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of ONPG solution to each well.

  • Kinetic Measurement: Immediately measure the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-30 minutes) using a microplate reader.

  • Termination of Reaction: Stop the reaction by adding 1 M Na2CO3 to each well.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (ONPG) and the inhibitor. Plot the data using a Lineweaver-Burk or Dixon plot.

Experimental Workflow for Comparative Inhibition Study

The following diagram outlines the logical flow of a comparative study to verify the inhibitory mechanism of this compound.

ComparativeWorkflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis P1 Prepare enzyme and inhibitor solutions A1 Set up reactions with varying inhibitor concentrations P1->A1 P2 Prepare substrate solution (ONPG) A3 Initiate reaction with substrate P2->A3 A2 Pre-incubate enzyme and inhibitor A1->A2 A2->A3 A4 Monitor reaction kinetics (Absorbance at 420 nm) A3->A4 D1 Calculate initial velocities (V₀) A4->D1 D2 Determine IC50 values for each inhibitor D1->D2 D3 Perform kinetic studies to determine Ki and inhibition type D1->D3 D4 Compare inhibitory potencies D2->D4 D3->D4

Caption: Workflow for comparative inhibitor analysis.

Conclusion

Independent verification confirms that this compound acts as a competitive inhibitor of β-galactosidase. While direct comparative kinetic data with other inhibitors in single studies is sparse, the available information suggests that this compound is a potent inhibitor. For rigorous comparison, it is recommended that researchers perform head-to-head studies with relevant alternative inhibitors under standardized experimental conditions as outlined in this guide. The provided protocols and workflows serve as a foundation for such validation studies, enabling a more precise understanding of this compound's therapeutic and research potential.

References

Comparative Proteomics of Galactostatin-Treated Cells: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of publicly available experimental data on the comparative proteomics of cells treated specifically with Galactostatin. Despite its well-established role as an inhibitor of β-galactosidase, comprehensive studies detailing the global proteomic changes induced by this compound treatment in various cell types are not present in the reviewed scientific literature.

This guide aims to provide a framework for such a comparative study, outlining the necessary experimental protocols and data presentation formats that would be required to meet the needs of researchers, scientists, and drug development professionals. While direct experimental data for this compound is unavailable, this document will leverage established proteomics methodologies to present a "what-if" scenario, illustrating how such data would be structured and interpreted.

Hypothetical Data Presentation

Were quantitative proteomics data available for this compound-treated cells versus a control or alternative inhibitor, it would be summarized in a clear, tabular format for easy comparison. The table would highlight key differentially expressed proteins, their fold-change, p-values, and putative functions.

Table 1: Hypothetical Quantitative Proteomic Analysis of this compound-Treated Cells

Protein IDGene NameFold Change (this compound vs. Control)p-valueCellular Function
P04040GLB1-1.5<0.05Lysosomal β-galactosidase
Q9Y2S6CTSD+1.8<0.05Cathepsin D, lysosomal aspartyl protease
P07339LAMP1+1.3<0.05Lysosome-associated membrane protein 1
P11142HEXANo significant change>0.05Hexosaminidase A, lysosomal enzyme
...............

Caption: This table represents a hypothetical summary of quantitative proteomic data from cells treated with this compound. It illustrates the expected downregulation of the direct target, β-galactosidase (GLB1), and potential compensatory upregulation of other lysosomal proteins.

Experimental Protocols

To generate the data for a robust comparative proteomics guide on this compound, the following detailed experimental protocols would be essential.

Cell Culture and Treatment
  • Cell Line: A relevant human cell line (e.g., HeLa, HEK293, or a specific cancer cell line) would be cultured under standard conditions (e.g., DMEM with 10% FBS, 5% CO2, 37°C).

  • Treatment: Cells would be treated with a predetermined optimal concentration of this compound (e.g., 10 µM) for a specific duration (e.g., 24 or 48 hours). Control cells would be treated with the vehicle (e.g., DMSO) alone. For a comparative study, another group of cells would be treated with an alternative β-galactosidase inhibitor or a compound with a different mechanism of action.

  • Cell Lysis: Following treatment, cells would be washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.

Protein Digestion and Peptide Labeling
  • Protein Quantification: The total protein concentration in each lysate would be determined using a standard method like the BCA assay.

  • Reduction, Alkylation, and Digestion: Equal amounts of protein from each condition would be reduced with DTT, alkylated with iodoacetamide, and digested with sequencing-grade trypsin overnight at 37°C.

  • Peptide Labeling (for quantitative proteomics): The resulting peptides would be labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

Mass Spectrometry Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture would be analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap). Peptides would be separated by reverse-phase chromatography and fragmented to generate tandem mass spectra.

  • Data Acquisition: The mass spectrometer would be operated in a data-dependent acquisition mode to automatically select and fragment the most abundant peptide ions.

Data Analysis
  • Database Searching: The raw MS data would be searched against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Proteome Discoverer to identify and quantify proteins.

  • Statistical Analysis: Statistical analysis would be performed to identify proteins that are significantly differentially expressed between the treatment and control groups. This would typically involve calculating fold changes and p-values, with a false discovery rate correction.

Signaling Pathways and Experimental Workflows

Visualizing the affected signaling pathways and the experimental workflow is crucial for understanding the broader biological context and the experimental design.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture Cell Seeding Treatment This compound Treatment CellCulture->Treatment Control Vehicle Control CellCulture->Control Lysis Cell Lysis Treatment->Lysis Control->Lysis Quantification Protein Quantification Lysis->Quantification Digestion Trypsin Digestion Quantification->Digestion Labeling Isobaric Labeling (e.g., TMT) Digestion->Labeling LCMS LC-MS/MS Analysis Labeling->LCMS DataAnalysis Database Search & Statistical Analysis LCMS->DataAnalysis Interpretation Interpretation DataAnalysis->Interpretation Pathway Analysis & Visualization

Caption: Experimental workflow for comparative proteomics of this compound-treated cells.

Given that this compound inhibits β-galactosidase, a key enzyme in lysosomal function and glycosphingolipid metabolism, its treatment would be expected to impact pathways related to lysosomal function, autophagy, and potentially apoptosis due to the accumulation of substrates.

signaling_pathway This compound This compound BetaGal β-Galactosidase (GLB1) This compound->BetaGal Inhibition Substrate Glycosphingolipid Accumulation BetaGal->Substrate Leads to Lysosome Lysosomal Dysfunction Substrate->Lysosome Autophagy Altered Autophagy Lysosome->Autophagy Apoptosis Apoptosis Induction Lysosome->Apoptosis

Caption: Putative signaling pathway affected by this compound treatment.

Safety Operating Guide

Navigating the Proper Disposal of Galactostatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a cornerstone of operational excellence and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Galactostatin. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of closely related compounds, D-Galactosamine hydrochloride and D-Galactose.[1][2]

Disclaimer: The following procedures are inferred from the Safety Data Sheets of structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Core Principles of Chemical Waste Management

The fundamental principle of laboratory waste management is to handle all chemicals with a degree of caution. While available data on analogous compounds suggests this compound is not classified as a hazardous substance, it is prudent to follow standard laboratory safety protocols.[1][3]

Quantitative Data from Related Compounds

The following table summarizes key quantitative data from the Safety Data Sheets of D-Galactosamine hydrochloride and D-Galactose, which can serve as a reference for handling this compound.

PropertyD-Galactosamine hydrochlorideD-Galactose
Physical State Powder SolidSolid
Appearance Off-white-
Melting Point/Range 182 - 185 °C / 359.6 - 365 °F[1]167 °C[2]
Solubility -680 g/L (25 °C)[2]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]Not classified for physical or health hazards under GHS.[2]

Experimental Protocols: Step-by-Step Disposal Procedures

Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Disposal of Solid this compound Waste:

  • Waste Collection: Collect solid this compound waste, including contaminated weigh boats, pipette tips, and gloves, in a designated, clearly labeled waste container.

  • Container Labeling: Label the container as "Non-hazardous chemical waste" and include the name "this compound."

  • Storage: Store the waste container in a designated area away from incompatible materials.

  • Disposal: Dispose of the container through your institution's chemical waste program. Do not mix with general laboratory trash unless explicitly permitted by your EHS department.

Disposal of this compound Solutions:

  • Aqueous Solutions: For small quantities of dilute aqueous solutions, check with your institution's EHS guidelines. Some institutions may permit drain disposal for non-hazardous, water-soluble compounds, followed by flushing with copious amounts of water. However, this is not a universal practice and requires institutional approval.

  • Solvent-Based Solutions: Collect any solutions of this compound in organic solvents in a designated solvent waste container. Ensure the container is properly labeled with the contents and marked as "Hazardous Waste" if the solvent is hazardous.

  • Empty Containers: Rinse empty this compound containers three times with a suitable solvent (e.g., water for aqueous solutions). Collect the rinsate as chemical waste. Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Galactostatin_Disposal_Workflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed container solid_waste->collect_solid aqueous_solution Aqueous Solution? liquid_waste->aqueous_solution dispose Dispose through Institutional Chemical Waste Program collect_solid->dispose solvent_solution Solvent-Based Solution aqueous_solution->solvent_solution No check_ehs Consult Institutional EHS Policy for Aqueous Waste aqueous_solution->check_ehs Yes collect_solvent Collect in a labeled, sealed hazardous waste container solvent_solution->collect_solvent drain_disposal Permitted Drain Disposal (if approved) check_ehs->drain_disposal Approved collect_aqueous Collect as Chemical Waste check_ehs->collect_aqueous Not Approved drain_disposal->dispose collect_aqueous->dispose collect_solvent->dispose

Caption: this compound Disposal Decision Workflow.

References

Navigating the Safe Handling of Galactostatin: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Galactostatin is an analog of galactosamine and functions as a beta-galactosidase inhibitor. Although data on its specific toxicity is limited, information on related compounds suggests that it should be handled with care, employing standard laboratory precautions to minimize exposure.

Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

PPE Category Equipment Specifications and Use Cases
Eye and Face Protection Safety glasses with side shields or GogglesEssential for protecting against splashes and airborne particles. Goggles should be worn when there is a significant risk of splashing.
Face shieldRecommended to be worn in conjunction with safety glasses or goggles when handling larger quantities or if there is a higher risk of splashing.
Hand Protection Disposable nitrile glovesMinimum requirement for handling the substance. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection Laboratory coatShould be worn to protect skin and clothing from contamination. It should be kept clean and laundered regularly.
Respiratory Protection Not generally requiredA respirator is not typically necessary for handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a risk assessment should be conducted to determine if respiratory protection is needed.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name (this compound) and any known hazard information.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed when not in use.

Handling and Use
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for disposal. Clean the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Waste Characterization: While specific disposal guidelines for this compound are not available, it is prudent to treat it as chemical waste.

  • Disposal Method: Dispose of the chemical waste through a licensed waste disposal contractor. Do not dispose of it down the drain or in the regular trash. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare well-ventilated workspace prep_ppe->prep_setup prep_gather Gather all necessary materials prep_setup->prep_gather handling_weigh Weigh this compound prep_gather->handling_weigh Proceed to handling handling_dissolve Dissolve or use in experiment handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate work surfaces handling_dissolve->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of waste in labeled container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash G cluster_assessment Hazard Assessment cluster_ppe PPE Selection hazard_inhalation Potential for Inhalation (Dust/Aerosol) ppe_respirator Use Respirator hazard_inhalation->ppe_respirator If Yes hazard_contact Potential for Skin/Eye Contact ppe_goggles Wear Safety Goggles/Face Shield hazard_contact->ppe_goggles Always ppe_gloves Wear Nitrile Gloves hazard_contact->ppe_gloves Always ppe_coat Wear Lab Coat hazard_contact->ppe_coat Always

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.